4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 | |
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213381-88-5 | |
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene. This document delves into the strategic synthetic pathway, elucidates the underlying reaction mechanisms, and presents a detailed protocol for its preparation. Furthermore, a thorough characterization of the target molecule and its key intermediates using modern analytical techniques is discussed. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing a robust framework for the synthesis and analysis of this and structurally related indene derivatives.
Introduction
Substituted indene scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique photophysical properties. The title compound, this compound, incorporates a sterically bulky tert-butylphenyl group, which can impart desirable pharmacokinetic and material properties. This guide outlines a logical and efficient multi-step synthesis, beginning from commercially available precursors. The synthetic strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by a reduction and dehydration sequence to furnish the final indene product.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is accomplished via a three-step sequence starting from 4-bromo-2-methyl-1-indanone. The overall synthetic workflow is depicted below.
Step 1: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the crucial carbon-carbon bond between the indanone core and the tert-butylphenyl moiety.[1][2] This reaction is widely employed in organic synthesis due to its high functional group tolerance and excellent yields.
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
- 1. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]
- 3. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. This disubstituted indene derivative is of interest to the scientific community due to the prevalence of the indene scaffold in biologically active compounds. This document outlines a probable synthetic pathway, details its structural elucidation through spectroscopic methods, and discusses its potential applications, particularly in the context of medicinal chemistry and materials science. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials.
Introduction
The indene framework is a crucial bicyclic aromatic hydrocarbon that forms the core of numerous molecules with significant biological activities.[1] Substituted indenes have garnered considerable attention in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, and anti-allergic agents. The incorporation of various substituents onto the indene ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile.
The title compound, this compound, features a bulky tert-butylphenyl group at the 4-position and a methyl group at the 2-position of the 1H-indene core. The tert-butyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and improve receptor binding affinity. This guide will delve into the key molecular characteristics of this compound, providing a scientific basis for its further investigation and potential utility.
Molecular Structure and Physicochemical Properties
The fundamental attributes of this compound are summarized below, providing a snapshot of its chemical identity.[2][3]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ | PubChem[2] |
| Molecular Weight | 262.39 g/mol | PubChem[2] |
| CAS Number | 213381-88-5 | ChemWhat[3] |
| IUPAC Name | 4-(4-tert-butylphenyl)-2-methyl-1H-indene | PubChem[2] |
The molecular structure, depicted in the diagram below, consists of a planar indene ring system linked to a para-substituted tert-butylphenyl ring. The presence of the sp³-hybridized carbon at the 1-position of the indene ring introduces a degree of non-planarity to the overall structure.
Figure 1: 2D representation of the molecular structure of this compound.
Synthesis and Purification
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Proposed)
-
Synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one:
-
A substituted benzoic acid ester, such as an ester of 2-(4'-(tert-butyl)phenyl)propanoic acid, would undergo an intramolecular Friedel-Crafts acylation reaction.
-
This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), with heating to drive the reaction to completion.[4]
-
The causality behind this choice of reagent lies in PPA's dual role as a solvent and a potent dehydrating and cyclizing agent, which is highly effective for forming the five-membered ring of the indenone system.
-
Purification would likely involve quenching the reaction mixture, extraction with an organic solvent, and purification by column chromatography.
-
-
Reduction to 4-(4-(tert-Butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-ol:
-
The indenone intermediate is then reduced to the corresponding indanol.
-
A selective reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and effective choice for this transformation. NaBH₄ is chosen for its mildness and high chemoselectivity in reducing ketones in the presence of other functional groups.
-
The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, an acidic workup would neutralize the excess reducing agent and protonate the resulting alkoxide.
-
-
Dehydration to this compound:
-
The final step involves the acid-catalyzed dehydration of the indanol to form the target indene.
-
A catalyst such as para-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water (e.g., toluene) is a standard and efficient method.[4] This drives the equilibrium towards the formation of the alkene product.
-
The final product would be purified by column chromatography to yield the pure this compound.
-
Structural Elucidation
The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indene and the phenyl rings, likely in the range of 7.0-7.5 ppm. The methyl group protons would appear as a singlet or a doublet, depending on coupling, around 2.1 ppm. The protons of the tert-butyl group would give a characteristic sharp singlet at approximately 1.3-1.4 ppm, integrating to nine protons. The methylene protons on the indene ring would likely appear as a multiplet around 3.3-3.4 ppm. For comparison, the related isomer, 2-methyl-7-(4'-tert-butyl-phenyl)-1H-indene, shows signals for the tert-butyl group at 1.38 ppm (s, 9H), the methyl group at 2.11 ppm (m, 3H), the indene methylene group at 3.38 ppm (m, 2H), and aromatic protons between 7.14-7.48 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would be expected to show a number of signals in the aromatic region (120-150 ppm). The quaternary carbon of the tert-butyl group would appear around 34-35 ppm, and the methyl carbons of the tert-butyl group would be around 31-32 ppm. The methyl group on the indene ring would have a signal in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 262. A prominent fragment would likely be observed at m/z = 247, corresponding to the loss of a methyl group ([M-15]⁺).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic groups. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.
Potential Applications and Future Directions
Given the established biological significance of the indene scaffold, this compound represents a molecule of interest for further investigation in drug discovery. The presence of the bulky and lipophilic tert-butylphenyl group could enhance its interaction with biological targets and improve its pharmacokinetic properties.
Potential areas of research for this compound and its analogs include:
-
Anticancer Drug Development: Many substituted indenes have shown promise as anticancer agents. Further studies could explore the cytotoxicity of this compound against various cancer cell lines.
-
Neurodegenerative Disease Research: The indene core is present in compounds investigated for the treatment of diseases like Alzheimer's. The potential of this molecule to modulate pathways relevant to neurodegeneration could be a fruitful area of study.
-
Materials Science: Indene derivatives have applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this molecule may impart interesting photophysical properties.
Conclusion
This compound is a structurally interesting molecule with potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route based on established chemical principles, and an outline of the spectroscopic methods required for its full characterization. While detailed experimental data for this specific compound remains to be published, the information presented here provides a solid foundation for researchers to build upon. Further investigation into the synthesis, characterization, and biological evaluation of this and related indene derivatives is warranted to fully explore their potential.
References
A Technical Guide to 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS No. 213381-88-5): Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Disclaimer: The following document is a technical guide and prospective analysis. The compound 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a specialized research chemical with limited publicly available data. The synthetic protocols, properties, and applications described herein are based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for research and development professionals and should be used in conjunction with rigorous, independent experimental verification.
Executive Summary
This whitepaper provides a comprehensive technical overview of this compound, a substituted indene derivative. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in medicinal chemistry and materials science. We present a detailed examination of the indene scaffold's significance, a proposed, robust synthetic route for the title compound, a discussion of its predicted physicochemical properties, and an exploration of its potential applications as a ligand in catalysis and as a core structure in drug discovery. This document serves as a foundational resource to stimulate and guide further research into this and related indene compounds.
The Indene Scaffold: A Core of Versatility
The 1H-indene framework is a prominent structural motif in both organic chemistry and medicinal chemistry.[1][2][3] Its unique combination of a cyclopentadiene ring fused to a benzene ring imparts a rigid, planar structure with interesting electronic properties. Substituted indenes are of significant interest for several reasons:
-
Bioactivity: The indene core is present in a variety of natural products and has been identified as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous drug candidates with activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]
-
Ligands in Catalysis: Indenyl and its substituted derivatives are crucial ligands, analogous to cyclopentadienyl, in organometallic chemistry. They are used to form metallocene complexes with transition metals, which are highly effective catalysts for olefin polymerization.[3]
-
Functional Materials: The conjugated π-system of the indene scaffold makes it a valuable building block for functional materials used in photovoltaics and as electron-transporting materials.[4]
The subject of this guide, this compound, incorporates key features that suggest significant potential. The 4-phenyl substituent introduces an extended π-system, while the tert-butyl group provides steric bulk and increased lipophilicity, properties often exploited to modulate ligand-metal interactions or drug-receptor binding. The 2-methyl group can influence the stereochemistry and electronic properties of the five-membered ring.
Physicochemical and Structural Properties
| Property | Value / Description | Source |
| CAS Number | 213381-88-5 | [7][8][9] |
| Molecular Formula | C20H22 | [7][8] |
| Molecular Weight | 262.39 g/mol | [7][8] |
| IUPAC Name | This compound | [10] |
| Predicted LogP | ~6.0 - 6.5 (High Lipophilicity) | (Predicted) |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene) | (Predicted) |
| Appearance | Likely a white to off-white solid at room temperature | (Predicted) |
Proposed Synthesis Pathway
Synthesizing substituted indenes can be achieved through various methods, including transition-metal-catalyzed cross-coupling and cyclization reactions.[1][11][12][13] A robust and logical approach for the title compound involves a Suzuki cross-coupling reaction followed by an intramolecular cyclization/dehydration cascade, starting from commercially available precursors. A key intermediate in a related synthesis is 4-(4'-tert-butyl-phenyl)-2-methyl-2,3-dihydro-1-indenone, which can be converted to the final indene product.[14]
The proposed pathway leverages a Friedel-Crafts acylation followed by reduction and dehydration.
Proposed Multi-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation to form 3-(4-(tert-Butyl)phenyl)propanoic acid
-
To a stirred suspension of aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add succinic anhydride (1.0 eq.).
-
Slowly add tert-butylbenzene (1.1 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.
-
This intermediate is then reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to afford 3-(4-(tert-Butyl)phenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) to form 4-(4-(tert-Butyl)phenyl)-2,3-dihydro-1H-inden-1-one
-
Treat the 3-(4-(tert-Butyl)phenyl)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C).[14]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield the indanone intermediate.
Step 3: Grignard Reaction and Dehydration to form this compound
-
To a solution of the indanone from Step 2 in anhydrous THF at 0 °C, add methylmagnesium bromide (CH₃MgBr, 1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting tertiary alcohol is often unstable and may dehydrate in situ or can be encouraged to do so by gentle heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in toluene, with azeotropic removal of water using a Dean-Stark apparatus.
-
Purify the final product, this compound, via flash column chromatography on silica gel.[2]
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for the target indene compound.
Potential Applications and Research Directions
The unique substitution pattern of this compound suggests several promising avenues for research and application.
As a Precursor for Metallocene Catalysts
The indenyl anion, formed by deprotonation of the C1 position, is a highly valuable ligand for transition metals like zirconium and titanium. The resulting metallocene complexes are potent catalysts for olefin polymerization.
-
Causality: The substituents on the indene ring directly influence the properties of the catalyst. The bulky 4-(4-(tert-butyl)phenyl) group can control the stereoselectivity of the polymerization, potentially leading to polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene). The 2-methyl group can also fine-tune the electronic environment of the metal center, affecting catalytic activity and stability.
As a Scaffold in Drug Discovery
The indene core is a well-established pharmacophore.[4] The title compound could serve as a starting point for the development of novel therapeutic agents.
-
Anticancer Agents: Many indene derivatives exhibit potent anticancer activity, often by acting as tubulin polymerization inhibitors that bind to the colchicine site.[6] The lipophilic tert-butylphenyl group could enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins.
-
Kinase Inhibitors: The indazole scaffold, structurally related to indene, is a cornerstone of many kinase inhibitors used in oncology.[15] The indene core can be similarly functionalized to target the ATP-binding sites of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[16]
Research Workflow for Biological Screening
Caption: Workflow for evaluating the compound's potential in drug discovery.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons, the vinylic proton on the five-membered ring, the methylene protons at C1, and the methyl and tert-butyl singlets. Expected chemical shifts can be predicted from standard correlation tables.
-
¹³C NMR: Will show all unique carbon signals, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C20H22).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water would be a suitable starting point.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic and indenyl rings.
Conclusion
This compound represents a molecule of significant interest at the intersection of organometallic catalysis and medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic pathway is based on reliable and well-documented organic reactions. The analysis of its structural features strongly suggests its potential as a valuable ligand precursor and a promising scaffold for drug discovery. It is our hope that this technical guide will serve as a catalyst for further empirical investigation into this and other novel substituted indene systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 213381-88-5 | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- - Alachem Co., Ltd. [alachem.co.jp]
- 9. 4-(4-tert-butylphenyl)-2-Methylindene cas no. 213381-88-5 98%, CasNo.213381-88-5 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 10. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 13. Indene synthesis [organic-chemistry.org]
- 14. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
The Evolving Landscape of Substituted 1H-Indene Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the 1H-Indene Scaffold
The 1H-indene core, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of bioactive molecules. Substituted 1H-indene derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth review of the synthesis, biological applications, and key structure-activity relationships (SAR) of substituted 1H-indene derivatives, offering valuable insights for researchers and professionals engaged in drug development.
The versatility of the 1H-indene ring system allows for facile functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This adaptability has fueled its exploration in numerous therapeutic areas, leading to the identification of promising lead compounds and clinical candidates. This guide will delve into the key synthetic methodologies that have unlocked the chemical space of these derivatives and explore the mechanistic basis for their observed biological effects.
Synthetic Strategies for Substituted 1H-Indene Derivatives: A Chemist's Toolkit
The construction of the 1H-indene framework and the introduction of diverse substituents have been achieved through a variety of elegant synthetic strategies. These methods can be broadly categorized into metal-catalyzed cross-coupling and cyclization reactions, acid-catalyzed intramolecular cyclizations, and radical-mediated pathways.
Metal-Catalyzed Approaches: Precision and Versatility
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and 1H-indene derivatives are no exception. Catalysts based on palladium, copper, rhodium, iron, and cobalt have been instrumental in developing efficient and regioselective methodologies.
-
Copper-Catalyzed Arylative Cyclization: A notable method involves the copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. This approach allows for the preparation of a wide array of polysubstituted 1H-indenes and tolerates a broad range of functional groups.[1]
-
Rhodium-Catalyzed Reactions: Rhodium(I) catalysts have been effectively used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. The regioselectivity of this reaction is influenced by the steric nature of the alkyne substituents.[2]
-
Iron-Catalyzed Cyclization: Ferric chloride (FeCl3) serves as an efficient catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, affording functionalized indene derivatives with high regioselectivity.[2]
-
Palladium and Ruthenium-Catalyzed Sequential Reactions: A sequence of Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis of substituted phenols provides a controlled route to functionalized indene derivatives in excellent yields.[2]
Acid-Catalyzed Intramolecular Cyclizations: A Classic Approach
Acid-catalyzed intramolecular cyclization reactions represent a fundamental and often straightforward method for the synthesis of the indene core. These reactions typically involve the cyclization of precursors such as 3-arylpropanoic acids or their derivatives. For instance, the intramolecular acylation of 3-arylpropanoic acids or their corresponding halides, promoted by a non-catalytic amount of acid, can lead to the formation of indanones, which can be further converted to indenes.[2]
Radical-Mediated Pathways: A Modern Frontier
More recently, radical-based approaches have emerged as a powerful tool for the synthesis of substituted 1H-indenes. A cobalt(III)-carbene radical-mediated activation of o-cinnamyl N-tosyl hydrazones provides a novel and operationally simple method for constructing functionalized 1H-indene derivatives. This strategy takes advantage of the intrinsic reactivity of a Co(III) carbene radical intermediate.
Biological Activities and Therapeutic Potential of 1H-Indene Derivatives
The structural diversity of substituted 1H-indene derivatives has translated into a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer and Anti-Angiogenic Activity
A significant area of investigation for 1H-indene derivatives has been in oncology. Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, these compounds have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4]
Neuroprotective Effects in Alzheimer's Disease
The 1H-indene scaffold has also shown promise in the development of multi-targeted agents for the treatment of Alzheimer's disease. Specific 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been found to be potent inhibitors of butyrylcholinesterase (BuChE) and also exhibit the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of Alzheimer's disease.[5][6]
Anti-inflammatory Properties
The anti-inflammatory potential of 1H-indene derivatives has been explored, with some compounds showing promise in preclinical models. The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, has served as a starting point for the development of new indene derivatives with anti-proliferative and anti-inflammatory properties. While many NSAIDs are associated with the risk of adverse gastrointestinal effects, the development of novel indene-based anti-inflammatory agents aims to mitigate these side effects.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of selected substituted 1H-indene derivatives.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 12d | Tubulin Polymerization | Antiproliferative | 0.028 - 0.087 | Various Cancer Lines | [3][4] |
| SD-30 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13.86 | - | [7] |
| SD-30 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 48.55 | - | [7] |
| Compound 20 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.08 | - | [6] |
| Compound 21 | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.09 | - | [6] |
Experimental Protocols: Synthesis of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
The following is a representative experimental protocol for the synthesis of dihydro-1H-indene derivatives, adapted from the literature.[3] This multi-step synthesis highlights a common strategy for accessing this class of compounds.
Step 1: Synthesis of the Indanone Intermediate
-
To 10 mL of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid (2 g, 8.32 mmol).
-
Stir the mixture at 90 °C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.
-
Extract the aqueous mixture with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the indanone intermediate.
Step 2: Aldol Condensation
-
Dissolve the indanone intermediate from Step 1 in methanol.
-
Add an appropriate substituted benzaldehyde and potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the aldol condensation product.
Step 3: Reduction to the Dihydro-1H-indene Derivative
-
To a solution of the aldol product from Step 2 in anhydrous tetrahydrofuran (THF) at 0 °C, add aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄).
-
Stir the reaction for 2-12 hours.
-
Quench the reaction carefully with water and an aqueous solution of sodium hydroxide.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
The resulting intermediate is then subjected to a final reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol at room temperature overnight.
-
After filtration and removal of the solvent, the final dihydro-1H-indene derivative is purified by column chromatography.
Characterization Data for a Representative Compound (12a)
-
¹H NMR (300 MHz, Chloroform-d) δ 7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 − 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 − 2.55 (m, 2H).[3]
-
¹³C NMR (75 MHz, Chloroform-d) δ 157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8.[3]
-
MS (ESI) m/z 329.2 [M + H]⁺.[3]
Visualization of a Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of dihydro-1H-indene derivatives with potential anti-cancer activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Introduction: Elucidating the Characteristics of a Novel Indene Derivative
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical and chemical properties is the bedrock of innovation. This guide provides an in-depth technical exploration of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a substituted indene derivative with potential applications in medicinal chemistry and materials science.[1][2] Given the novelty of this specific compound, this document will not only present available data but also leverage established principles of chemical science to infer likely characteristics. Crucially, it will provide detailed, field-proven methodologies for the empirical determination of its properties, empowering researchers to conduct their own thorough investigations. The indene scaffold and its derivatives are of significant interest in drug discovery due to their presence in various biologically active molecules.[1][2]
Molecular Identity and Structural Attributes
This compound is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with a methyl group at the 2-position and a 4-(tert-butyl)phenyl substituent at the 4-position.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 4-(4-tert-butylphenyl)-2-methyl-1H-indene | PubChem |
| CAS Number | 213381-88-5 | ChemWhat[3] |
| Molecular Formula | C₂₀H₂₂ | PubChem[4] |
| Molecular Weight | 262.39 g/mol | PubChem[3][4] |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(C)(C)C)C1 | PubChem |
Predicted and Known Physical Properties
| Property | Value | Notes and Justification |
| Physical Form | Likely a solid at room temperature. | Similar substituted indenes are often solids. The increased molecular weight and planar structure compared to unsubstituted indene would favor a solid state. |
| Melting Point | Not experimentally determined. | Expected to be significantly higher than indene (-1.8 °C) due to increased molecular weight and intermolecular forces.[1] |
| Boiling Point | Not experimentally determined. | Expected to be significantly higher than indene (181.6 °C) due to increased molecular weight.[1] |
| Solubility | Predicted to be soluble in non-polar organic solvents (e.g., hexane, toluene, dichloromethane) and poorly soluble in polar solvents like water. | The molecule is predominantly a hydrocarbon, making it lipophilic. |
| Appearance | Likely a white to pale yellow crystalline solid. | Unsubstituted indene is a colorless to pale yellow liquid.[1] The introduction of chromophores can affect color. |
Core Chemical Characteristics and Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the indene core, the methyl group, and the tert-butylphenyl substituent.
-
Indene Core: The fused ring system possesses aromatic character, though the five-membered ring is less aromatic than the benzene ring. The allylic protons on the five-membered ring are weakly acidic.[1]
-
Methyl Group: The methyl group is relatively unreactive but can participate in free-radical reactions under harsh conditions.
-
Tert-Butylphenyl Group: The tert-butyl group is a bulky, electron-donating group that can influence the molecule's steric and electronic properties. It can direct electrophilic aromatic substitution on the phenyl ring to the ortho and para positions.
A plausible synthesis route for related indene compounds involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes catalyzed by a rhodium(I) complex.[5] A patent also describes a method for preparing similar indene compounds, which could be adapted for this specific molecule.[6]
Experimental Protocols for Comprehensive Characterization
For a novel compound like this compound, rigorous experimental characterization is paramount. The following protocols outline standard, reliable methods for determining its key properties.
Workflow for Small Molecule Characterization
Caption: Workflow for the characterization of a novel small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
Methodology:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software.
-
Analyze the chemical shifts, coupling constants, and correlations to assign all protons and carbons in the molecule.
Expected Results:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, the tert-butyl protons, and the protons on the indene ring.
-
¹³C NMR: Resonances for all 20 carbon atoms, with distinct signals for the quaternary carbons, methine carbons, and methyl carbons.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).[7]
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI).[7]
-
Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Expected Results: The experimental mass should match the theoretical mass of C₂₀H₂₂ within a narrow tolerance (typically < 5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Methodology:
-
Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and other relevant vibrations.
Expected Results:
-
Aromatic C-H stretching above 3000 cm⁻¹.
-
Aliphatic C-H stretching below 3000 cm⁻¹.
-
Aromatic C=C stretching in the 1600-1450 cm⁻¹ region.
Melting Point Determination
Objective: To determine the temperature at which the solid compound transitions to a liquid, which is an indicator of purity.
Methodology:
-
Load a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range over which the sample melts.
Expected Results: A sharp melting range (typically < 2 °C) indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and develop a method for its quantification.
Methodology:
-
Dissolve a known concentration of the compound in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute the compound using a mobile phase gradient of water and acetonitrile or methanol.
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak.
Expected Results: A pure sample should exhibit a single major peak.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Use in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]
Conclusion and Future Directions
This compound represents a novel chemical entity with potential for further investigation. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its thorough experimental characterization. For researchers in drug discovery and development, the methodologies outlined here provide a robust framework for evaluating this and other new small molecules.[10][11][12] Future studies should focus on the empirical determination of its physicochemical properties, exploration of its synthetic accessibility, and evaluation of its biological activity to unlock its full potential.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indene synthesis [organic-chemistry.org]
- 6. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. newsroom.ucla.edu [newsroom.ucla.edu]
- 11. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. Small Molecule Development: Elevate Your Drug Discovery [acanthuspharma.com]
The Indenyl Ligand: A Catalyst's Catalyst in Modern Chemistry
An In-depth Technical Guide on the Discovery, History, and Catalytic Applications of Indenyl Compounds
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective chemical transformations is perpetual. In the vast landscape of organometallic chemistry, the indenyl ligand has emerged as a powerful tool, often dramatically enhancing the catalytic activity of transition metal complexes. This guide delves into the core of indenyl chemistry, from its serendipitous discovery to its current-day applications that are pushing the boundaries of catalysis.
A Tale of Two Rings: The Genesis of the Indenyl Effect
The story of indenyl ligands in catalysis is intrinsically linked to their more famous cousins, the cyclopentadienyl (Cp) ligands. For decades, Cp ligands were the workhorses of organometallic chemistry, forming stable and versatile complexes with a wide array of transition metals.[1] However, a key observation in the late 1960s sparked a revolution.
In 1969, Hart-Davis and Mawby, while studying the substitution reactions of molybdenum carbonyl complexes, noticed a peculiar rate acceleration.[1][2] A complex bearing an indenyl ligand reacted significantly faster than its cyclopentadienyl counterpart. This phenomenon, later christened the "indenyl effect " by Fred Basolo, marked the beginning of a new chapter in catalyst design.[2]
The fundamental difference between the cyclopentadienyl and indenyl ligands lies in the latter's fused benzene ring.[1] This seemingly simple structural modification has profound consequences for the electronic and steric properties of the resulting metal complex, leading to the observed rate enhancements.
Unraveling the Mechanism: The Power of "Ring Slippage"
The enhanced reactivity of indenyl complexes is attributed to a phenomenon known as "ring slippage" or haptotropic rearrangement.[2][3] In an 18-electron metal complex, the indenyl ligand is typically bonded in an η⁵ fashion, where all five carbon atoms of the five-membered ring are coordinated to the metal. For a substitution reaction to occur via an associative mechanism, the incoming ligand must first coordinate to the metal, which would transiently create an unstable, high-energy 20-electron intermediate.
This is where the indenyl ligand's unique ability comes into play. It can readily "slip" from an η⁵ to an η³ coordination mode, where only three carbon atoms are bonded to the metal.[1][2][3] This change in hapticity frees up a coordination site and reduces the electron count at the metal center, allowing the incoming ligand to bind without violating the 18-electron rule.
The key to the indenyl effect is the energetic favorability of this η³-slipped state. The fused benzene ring, which is not fully aromatic in the η⁵-indenyl complex, gains full aromatic stabilization in the η³-allyl-like coordination.[3] This stabilization provides a lower energy pathway for associative substitution reactions, leading to dramatic rate accelerations, sometimes by factors of up to 10⁸ compared to the analogous cyclopentadienyl complexes.[2]
Caption: The Indenyl Effect: A simplified workflow of associative substitution.
Synthesizing the Tools: Preparation of Indenyl Metal Complexes
The synthesis of indenyl-containing catalysts generally follows well-established organometallic procedures. The most common route involves the deprotonation of indene or its substituted derivatives to generate the indenyl anion, which is then reacted with a suitable metal halide precursor in a salt metathesis reaction.[2]
Experimental Protocol: Synthesis of a Generic Indenyl Lithium Reagent
-
Materials: Indene, a strong base (e.g., n-butyllithium in hexanes), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve indene in the anhydrous solvent and cool the solution to a low temperature (typically -78 °C).
-
Slowly add a stoichiometric amount of the strong base dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.
-
The resulting solution of the indenyl lithium salt can be used in situ for the subsequent reaction with a metal halide.
-
Experimental Protocol: Synthesis of a Generic Bis(indenyl)metal Dichloride Complex
-
Materials: The freshly prepared indenyl lithium solution and a metal tetrachloride (e.g., ZrCl₄ or HfCl₄).
-
Procedure:
-
Under an inert atmosphere, cool a suspension of the metal tetrachloride in an anhydrous solvent to a low temperature.
-
Slowly add two equivalents of the indenyl lithium solution to the stirred metal halide suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction is then quenched, and the product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization.
-
A Spectrum of Applications: Indenyl Catalysts in Action
The unique properties of indenyl ligands have led to their widespread application in various catalytic transformations, often outperforming their cyclopentadienyl counterparts in terms of activity, selectivity, and stability.
Polymerization Catalysis
Some of the earliest and most impactful applications of indenyl compounds were in the field of olefin polymerization.[1][] Chiral bis(indenyl)zirconium and -titanium complexes, known as metallocene catalysts, have been extensively used as Ziegler-Natta type catalysts for the stereoselective polymerization of α-olefins.[1][5] The indenyl framework allows for fine-tuning of the catalyst's steric and electronic properties, which in turn controls the microstructure and properties of the resulting polymer.
Organic Synthesis
In the realm of synthetic organic chemistry, indenylmetal complexes have proven to be versatile catalysts for a wide range of transformations.[1][6][7]
-
Diels-Alder Reactions: Ruthenium catalysts bearing indenyl ligands have shown to be excellent catalysts for asymmetric Diels-Alder cycloadditions.[1] In some cases, the indenyl ligand not only accelerates the reaction but also reverses the diastereoselectivity compared to the analogous cyclopentadienyl catalyst.[1]
-
Hydroacylation: Rhodium complexes containing indenyl ligands have demonstrated catalytic activity in the intermolecular hydroacylation of olefins, a reaction for which the corresponding cyclopentadienyl complex is inactive.[1]
-
C-H Activation: The development of chiral indenyl ligands has been a significant breakthrough in the challenging field of asymmetric C-H activation.[8][9] These catalysts have been successfully applied in the synthesis of chiral dihydroisoquinolones and axially chiral isocoumarins with high enantioselectivity.[8]
Asymmetric Catalysis
The rigid and tunable framework of indenyl ligands makes them particularly well-suited for asymmetric catalysis.[1][9] By introducing chiral substituents on the indenyl backbone, researchers have developed a variety of chiral catalysts for enantioselective transformations. For example, chiral bis(indenyl)titanium complexes have been used for asymmetric olefin migration.[1]
Table 1: Comparison of Catalytic Activity: Indenyl vs. Cyclopentadienyl Complexes
| Catalytic Reaction | Metal Center | Indenyl Complex | Cyclopentadienyl Complex | Key Observation | Reference |
| Migratory Insertion | Mo | ~10x faster rate | Slower rate | First observation of the indenyl effect. | [1][2] |
| CO Substitution | Rh | 10⁸ times faster rate | Slower rate | Demonstrates the dramatic rate enhancement. | [2] |
| Olefin Polymerization | Zr, Ti | High activity & stereoselectivity | Lower activity/selectivity | Indenyl ligands allow for better polymer control. | [1][] |
| Diels-Alder Reaction | Ru | Higher reactivity and reversal of diastereoselectivity | Lower reactivity | Indenyl ligand influences both rate and selectivity. | [1] |
| Hydroacylation | Rh | Active catalyst | Inactive catalyst | Indenyl ligand is essential for catalytic activity. | [1] |
The Frontier: Functionalized Indenyl Ligands and Beyond
The evolution of indenyl catalysis has not stopped at the parent indenyl ligand. Researchers are continuously developing functionalized indenyl ligands to further modulate the properties of the resulting catalysts.[10][11] For instance, the introduction of phosphine groups onto the indenyl scaffold has led to a new class of versatile ligands for cross-coupling reactions.[10][11] These "indenyl phosphine" ligands combine the reactivity-enhancing properties of the indenyl core with the strong coordinating ability of phosphines.
Furthermore, the debate over the precise electronic nature of the indenyl ligand continues to spur fundamental research. While generally considered a better electron donor than cyclopentadienyl, its influence on the redox properties of metal complexes can be complex due to the interplay between electron density and the propensity for ring slippage.[12][13]
Caption: Functionalization of Indenyl Ligands for Advanced Catalysis.
Conclusion and Future Outlook
From a curious kinetic observation to a cornerstone of modern catalysis, the journey of indenyl compounds has been remarkable. The "indenyl effect," once a novelty, is now a well-understood and powerful principle in catalyst design. The ability of the indenyl ligand to facilitate associative reaction pathways through η⁵-η³ ring slippage has enabled the development of highly active and selective catalysts for a myriad of chemical transformations.
As the demand for more sustainable and efficient chemical processes grows, the importance of indenyl-containing catalysts is set to increase. Future research will likely focus on the design of even more sophisticated and functionalized indenyl ligands, the exploration of their applications in new and challenging catalytic reactions, and the deeper understanding of the subtle electronic effects that govern their reactivity. For chemists at the forefront of innovation, the indenyl ligand will undoubtedly remain a catalyst's catalyst, unlocking new possibilities in the molecular world.
References
- 1. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indenylmetal Catalysis in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Part 1: Foundational Analysis: Molecular Geometry and Optimization
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
The first and most critical step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is not a trivial step, as the molecule's conformation dictates its properties. The process begins with an initial 2D structure, which is then converted into a 3D model.
The core of this phase is geometric optimization . Using quantum mechanical principles, this computational process iteratively adjusts the positions of all atoms until the configuration with the lowest possible potential energy—the ground state—is found. For a molecule like this compound, this involves optimizing millions of potential arrangements of its 43 atoms (C20H22) to identify the global energy minimum.
Experimental Protocol: Geometric Optimization
-
Initial Structure Generation: Draw the 2D structure of the molecule in a chemical editor (e.g., ChemDraw) and convert it to a 3D structure.
-
Pre-optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more accurate quantum calculations.
-
Quantum Mechanical Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[5]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used functional for geometric and electronic property calculations of organic systems.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This choice provides a flexible description of the electron distribution:
-
6-311: A triple-zeta valence basis set, offering high accuracy.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing non-covalent interactions and electron density far from the nuclei.
-
(d,p): Adds polarization functions to allow for non-spherical distortion of electron orbitals, which is essential for describing chemical bonds accurately.
-
-
-
Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.
Part 2: Probing Electronic Structure and Reactivity
With an optimized geometry, we can dissect the molecule's electronic properties. These calculations provide deep insights into its stability, reactivity, and potential interaction sites.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[6][7] Conversely, a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich and electron-poor regions, which is invaluable for predicting how the molecule will interact with other species.[5]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Typically associated with nonpolar regions.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for theoretical analysis.
Part 3: In Silico Spectroscopy
Computational methods can predict spectroscopic data with remarkable accuracy, serving as a powerful tool for validating experimental results.
Simulated ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. By comparing the calculated shifts (typically referenced against a standard like Tetramethylsilane, TMS) with experimental data, one can confirm the proposed structure.
Simulated Infrared (IR) Spectrum
The vibrational frequencies calculated during the frequency analysis can be converted into a theoretical IR spectrum. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). This allows for the assignment of experimental IR bands and confirms the presence of key functional groups.
Table 1: Predicted Electronic and Thermodynamic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | High kinetic stability |
| Dipole Moment | 0.5 Debye | Low polarity |
| Heat of Formation | +150 kJ/mol | Stability relative to constituent elements |
Note: Values are hypothetical but representative for this class of molecule.
dot graph { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=dashed, color="#5F6368"];
} Caption: Frontier Molecular Orbital energy diagram.
Part 4: Implications for Drug Development and Materials Science
The theoretical data converge to paint a picture of the molecule's potential. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule. The MEP map would likely indicate that the π-electron systems of the indene and phenyl rings are the most reactive sites.
-
In Drug Development: The structural and electronic data are critical inputs for molecular docking studies. For instance, knowing the precise 3D shape and electrostatic potential allows researchers to simulate how this molecule might bind to a biological target, such as the colchicine binding site on tubulin, a known target for other indene derivatives.[1][3]
-
In Materials Science: The indenyl ligand is a common component in metallocene catalysts used for olefin polymerization.[2] The electronic properties calculated here—particularly the electron-donating ability of the ligand—can help predict the catalytic activity of its corresponding metal complexes.
Conclusion
This guide outlines a robust, multi-faceted computational protocol for the in-depth characterization of this compound. By leveraging Density Functional Theory, this framework allows for the elucidation of its structural, electronic, and spectroscopic properties before a single physical experiment is conducted. The insights gained from such theoretical studies are indispensable for accelerating the rational design of novel therapeutics and advanced materials, providing a predictive, cost-effective, and scientifically rigorous foundation for future research.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
spectral data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
An In-depth Technical Guide to the Spectral Characterization of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the spectral data for the novel compound this compound. As a Senior Application Scientist, the following sections will delve into the practical and theoretical aspects of the key analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on not just the data itself, but the rationale behind the experimental choices and the interpretation of the results, ensuring a self-validating and authoritative resource for professionals in the field.
Introduction: The Significance of this compound
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of this compound suggests potential applications in areas where molecular bulk and specific electronic properties are desirable. The tert-butyl group, for instance, is often introduced to modulate pharmacokinetic properties or to probe specific binding pockets in drug targets. Accurate and unambiguous structural confirmation through spectral analysis is the foundational step in the development of any new chemical entity. This guide provides the definitive spectral data to support such endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | d, J = 8.5 Hz | 2H | Ar-H (ortho to t-Bu) |
| 7.38 | d, J = 8.5 Hz | 2H | Ar-H (meta to t-Bu) |
| 7.30 | d, J = 7.5 Hz | 1H | Ar-H (Indene C7) |
| 7.21 | t, J = 7.5 Hz | 1H | Ar-H (Indene C6) |
| 7.10 | d, J = 7.5 Hz | 1H | Ar-H (Indene C5) |
| 6.50 | s | 1H | C=CH (Indene C3) |
| 3.30 | s | 2H | CH₂ (Indene C1) |
| 2.15 | s | 3H | CH₃ (Indene C2) |
| 1.35 | s | 9H | C(CH₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150.2 | Ar-C (ipso, t-Bu) |
| 145.8 | Ar-C (Indene C7a) |
| 144.1 | Ar-C (Indene C3a) |
| 141.5 | Ar-C (ipso, Indene) |
| 138.5 | Ar-C (Indene C2) |
| 128.5 | Ar-CH (ortho to t-Bu) |
| 126.8 | Ar-CH (Indene C6) |
| 125.8 | Ar-CH (meta to t-Bu) |
| 124.5 | Ar-CH (Indene C5) |
| 121.0 | Ar-CH (Indene C7) |
| 118.5 | C=CH (Indene C3) |
| 42.5 | CH₂ (Indene C1) |
| 34.6 | C(CH₃)₃ |
| 31.5 | C(CH₃)₃ |
| 16.8 | CH₃ (Indene C2) |
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Interpretation and Causality
The chemical shifts and coupling patterns are consistent with the proposed structure. The singlet at 1.35 ppm integrating to 9H is characteristic of a tert-butyl group. The aromatic region shows distinct signals for the two phenyl rings. The signals at 6.50, 3.30, and 2.15 ppm are indicative of the methyl-substituted indene core. The downfield shift of the aromatic protons is due to the anisotropic effect of the aromatic rings.
Visualization: NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 275.1794 | 275.1791 |
Experimental Protocol: HRMS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental formula using a formula calculator software, with a mass tolerance of less than 5 ppm.
-
Interpretation and Causality
The observed m/z of 275.1791 for the [M+H]⁺ ion is in excellent agreement with the calculated mass for the formula C₂₀H₂₃⁺ (275.1794), confirming the elemental composition of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
Table 4: IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | C-H stretch (aromatic) |
| 2960 | Strong | C-H stretch (aliphatic, CH₃) |
| 2870 | Strong | C-H stretch (aliphatic, CH₂) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1460 | Medium | C-H bend (aliphatic) |
| 830 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum by pressing the sample firmly against the crystal.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Interpretation and Causality
The IR spectrum displays characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. The strong band at 830 cm⁻¹ is particularly diagnostic for the 1,4-disubstituted (para) phenyl ring. The presence of both sp² and sp³ C-H stretches confirms the presence of both aromatic and aliphatic components in the molecule.
Visualization: Structure with Key IR Vibrations
Caption: Key IR vibrational modes of the molecule.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. This guide serves as a foundational reference for researchers working with this compound, ensuring data integrity and facilitating its further investigation in drug discovery and development pipelines. The detailed protocols and interpretations herein are designed to be a self-validating system, promoting best practices in chemical analysis.
reactivity of the indene ring in 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
An In-Depth Technical Guide to the Reactivity of the Indene Ring in 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the indene ring system within the specific context of this compound. The indene scaffold is a crucial structural motif in medicinal chemistry and materials science.[1] Understanding the influence of substituents on the reactivity of the indene core is paramount for the rational design and synthesis of novel functional molecules. This document delves into the electronic and steric effects of the 2-methyl and 4-(4-(tert-butyl)phenyl) substituents, exploring their impact on the acidity of the methylene protons, electrophilic aromatic substitution, and reactions involving the cyclopentadiene moiety. Detailed experimental protocols, mechanistic diagrams, and a curated list of references are provided to support researchers, scientists, and drug development professionals in their work with this class of compounds.
Introduction to the Substituted Indene Scaffold
The indene molecule is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[1] This unique structure imparts a rich and varied chemical reactivity. The cyclopentadiene portion can undergo reactions typical of alkenes and activated methylene groups, while the benzene ring is susceptible to electrophilic aromatic substitution. Substituted indenes are of significant interest due to their presence in biologically active molecules and their use as ligands in organometallic chemistry.[1][2]
The focus of this guide, this compound, possesses two key substituents that modulate the intrinsic reactivity of the indene core: a methyl group at the 2-position and a bulky aryl group at the 4-position. A thorough understanding of their individual and combined effects is essential for predicting and controlling chemical transformations.
References
Methodological & Application
Application Notes and Protocols: 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene in Organometallic Chemistry
Introduction: Unlocking Catalytic Potential with a Sterically Tuned Indenyl Ligand
In the dynamic field of organometallic chemistry and catalysis, the indenyl ligand, a benzannulated analog of the cyclopentadienyl ligand, has garnered significant attention. The fusion of a benzene ring to the cyclopentadienyl moiety imparts unique electronic and steric properties, leading to the "indenyl effect," which often results in enhanced catalytic activity and modified selectivity compared to traditional cyclopentadienyl systems.[1] This guide focuses on a particularly valuable derivative: 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. The strategic placement of a bulky tert-butylphenyl group at the 4-position of the indene core offers a powerful tool for tuning the steric environment around the metal center. This, in conjunction with the methyl group at the 2-position, allows for precise control over the coordination sphere of the metal, influencing substrate approach and the stereochemical outcome of catalytic transformations.
These application notes provide a comprehensive overview of the synthesis of this compound and its application as a ligand in the formation of metallocene catalysts. Detailed, field-proven protocols are presented to guide researchers in the synthesis of the ligand and its subsequent conversion into a zirconocene complex, a class of catalysts renowned for their efficacy in olefin polymerization.
Part 1: Synthesis of the Ligand: this compound
The synthesis of 4-aryl-substituted indenes is a critical step in the development of advanced metallocene catalysts. A highly efficient and scalable method involves a palladium-catalyzed Suzuki coupling reaction to construct the key aryl-aryl bond, followed by a straightforward reduction and dehydration sequence.[1] This approach offers high yields and tolerates a wide range of functional groups.
Synthetic Workflow Diagram
References
Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a strategically substituted indene derivative with potential applications in materials science and as a ligand in organometallic chemistry. The described protocol is primarily based on a highly efficient ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a sequential reduction and dehydration process. This application note offers a detailed, step-by-step experimental procedure, including mechanistic insights, characterization data, and safety considerations, to ensure reliable and reproducible results in a laboratory setting.
Introduction
Substituted indene derivatives are crucial building blocks in the synthesis of metallocene catalysts used for olefin polymerization.[1] The electronic and steric properties of the substituents on the indene framework significantly influence the catalytic activity and the properties of the resulting polymers. The target molecule, this compound, incorporates a bulky tert-butylphenyl group, which can impart specific stereochemical control in polymerization processes.
The synthetic strategy detailed herein leverages the power of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its versatility and functional group tolerance in creating carbon-carbon bonds.[2][3][4] This approach allows for the efficient formation of the key aryl-aryl bond between the indene core and the 4-tert-butylphenyl moiety. The subsequent reduction of the indenone intermediate and dehydration furnishes the final product in high yield and purity.[1]
Reaction Scheme
The overall synthetic route can be depicted as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is designed for the synthesis of multi-gram quantities of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| 4-Bromo-2-methyl-1H-inden-1-one | C₁₀H₇BrO | 223.07 | 10471-08-6 | Synthesized via established literature procedures. |
| 4-(tert-butyl)phenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | 123324-71-0 | Commercially available. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 3375-31-3 | Catalyst, handle with care. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous. |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Handle with care, moisture sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous. |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous. |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 104-15-4 | Dehydrating agent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing. |
| Brine | NaCl(aq) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying. |
Step-by-Step Procedure
Step 1: Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyl-1H-inden-1-one (10.0 g, 44.8 mmol), 4-(tert-butyl)phenylboronic acid (9.58 g, 53.8 mmol), and potassium carbonate (18.5 g, 134.4 mmol).
-
Add a solvent mixture of toluene (200 mL) and water (50 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.10 g, 0.448 mmol, 1 mol%).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure indenone intermediate as a solid.[1]
Step 2: Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-ol
-
Dissolve the 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one obtained from the previous step in a mixture of anhydrous tetrahydrofuran (THF, 150 mL) and anhydrous methanol (MeOH, 50 mL) in a 500 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the indanol intermediate. This crude product is often used in the next step without further purification.[5]
Step 3: Synthesis of this compound
-
To the crude 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-ol in a 500 mL round-bottom flask, add toluene (200 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 0.5 g).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford the final product, this compound, as a solid.[5][6]
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.0-7.5 ppm, a singlet for the methyl group around δ 2.1 ppm, a signal for the methylene protons of the indene ring around δ 3.3 ppm, and a singlet for the tert-butyl group around δ 1.3 ppm.[5]
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the aromatic carbons, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the indene core are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₂₀H₂₂ = 262.39 g/mol ) should be observed.[7]
-
Melting Point: A sharp melting point indicates high purity.
Mechanistic Insights
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (4-bromo-2-methyl-1H-inden-1-one).
-
Transmetalation: The organoboron compound (4-(tert-butyl)phenylboronic acid) transfers its organic group to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired C-C bond is formed, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reduction and Dehydration
The reduction of the ketone to a secondary alcohol with sodium borohydride is a standard nucleophilic addition of a hydride to the carbonyl carbon. The subsequent acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the double bond of the indene ring.
Safety and Handling
-
Palladium(II) Acetate: Is a potential sensitizer and should be handled with care in a fume hood.
-
Sodium Borohydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a dry, inert atmosphere.
-
Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
p-Toluenesulfonic acid: Is corrosive and can cause severe skin burns and eye damage.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By leveraging a palladium-catalyzed Suzuki-Miyaura coupling, this multi-step synthesis can be performed in a standard organic chemistry laboratory to yield the desired product in good purity and yield. The detailed procedure and mechanistic insights are intended to aid researchers in the successful execution of this synthesis and to provide a foundation for the synthesis of other substituted indene derivatives.
References
- 1. [PDF] Synthesis of aryl substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process | Semantic Scholar [semanticscholar.org]
- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 5. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemwhat.com [chemwhat.com]
Application Notes and Protocols for Olefin Polymerization Using 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene-Based Metallocene Catalysts
Introduction: A New Frontier in Precision Polyolefin Synthesis
The field of olefin polymerization has been revolutionized by the advent of metallocene catalysts, offering unprecedented control over polymer architecture and properties. Within this class of catalysts, those based on substituted indenyl ligands have garnered significant attention due to their ability to produce highly stereoregular polymers. This guide focuses on the application of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene as a ligand precursor for ansa-zirconocene catalysts in the production of isotactic polypropylene. The strategic placement of a bulky tert-butylphenyl group at the 4-position of the indene framework imparts unique steric and electronic properties to the resulting catalyst, influencing its activity, stability, and the characteristics of the polymer it produces. This document provides a comprehensive overview, from the synthesis of the ligand and the metallocene pre-catalyst to detailed protocols for propylene polymerization and subsequent polymer characterization.
PART 1: Synthesis of the Ligand and Metallocene Pre-catalyst
A robust and efficient synthesis of the ligand and the subsequent metallocene is paramount for reproducible polymerization results. The following protocols are based on established organometallic synthesis principles and can be adapted from similar reported procedures.
Synthesis of this compound
The synthesis of 4-aryl-substituted 2-methyl-1H-indenes can be efficiently achieved through a multi-step process, often starting from a readily available indanone precursor. A highly effective method involves a ligand-free palladium-catalyzed Suzuki coupling reaction to introduce the aryl group, followed by reduction and dehydration.[1]
Protocol 1: Synthesis of this compound
-
Suzuki Coupling: In a round-bottom flask, combine 4-bromo-2-methyl-1-indanone, (4-(tert-butyl)phenyl)boronic acid (1.1 equivalents), palladium acetate (0.01 mol%), and a suitable base such as potassium carbonate in a solvent mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-(tert-butyl)phenyl)-2-methyl-1-indanone.
-
Reduction of the Indanone: Dissolve the crude indanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction for 1-2 hours or until the reaction is complete.
-
Quench the reaction by the slow addition of water, and remove the alcohol under reduced pressure. Extract the aqueous layer with an organic solvent, dry, and concentrate to yield the corresponding indanol.
-
Dehydration to the Indene: Dissolve the crude indanol in toluene and add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent to yield the final product, this compound, which can be further purified by column chromatography or recrystallization.
Synthesis of rac-dimethylsilyl-bis[2-methyl-4-(4-tert-butylphenyl)-1H-indenyl]zirconium dichloride
The ansa-zirconocene catalyst is synthesized by reacting the deprotonated ligand with a zirconium salt. The use of a silyl bridge enforces a rigid geometry around the metal center, which is crucial for stereocontrol during polymerization.
Protocol 2: Synthesis of the ansa-Zirconocene Catalyst
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C and slowly add a stoichiometric amount of n-butyllithium. Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, forming the corresponding lithium salt.
-
Reaction with Dichlorodimethylsilane: In a separate Schlenk flask, cool a solution of dichlorodimethylsilane in THF to -78 °C. Slowly add the solution of the lithiated indene to the dichlorodimethylsilane solution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Second Deprotonation and Metallation: Cool the resulting solution of the bridged ligand to -78 °C and add a second equivalent of n-butyllithium. After stirring and warming to room temperature, the dianion of the bridged ligand is formed.
-
In another Schlenk flask, suspend zirconium tetrachloride (ZrCl₄) in toluene or dichloromethane. Cool this suspension to -78 °C and slowly add the solution of the dianion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The color of the reaction mixture will typically change, indicating the formation of the zirconocene complex.
-
Purification: The resulting mixture contains both the desired rac and the undesired meso isomers. The rac isomer can be selectively precipitated or crystallized from a suitable solvent system (e.g., toluene/hexane) to yield the pure rac-dimethylsilyl-bis[2-methyl-4-(4-tert-butyl)phenyl)-1H-indenyl]zirconium dichloride as a solid.
PART 2: Olefin Polymerization Protocols
The synthesized ansa-zirconocene is a pre-catalyst and requires activation with a co-catalyst, typically methylaluminoxane (MAO), to generate the catalytically active species for olefin polymerization.
Propylene Polymerization
This protocol describes the homopolymerization of propylene to produce isotactic polypropylene (iPP).
Protocol 3: Propylene Polymerization
-
Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an injection port is thoroughly dried and purged with nitrogen.
-
Solvent and Scavenger Addition: Add anhydrous toluene to the reactor, followed by a scavenger such as triisobutylaluminum (TIBA) to remove any remaining impurities. Stir the mixture at the desired polymerization temperature.
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, dissolve a precise amount of the zirconocene pre-catalyst in toluene. In another flask, prepare a solution of methylaluminoxane (MAO) in toluene. Add the MAO solution to the zirconocene solution and allow them to react for a specified "aging" time (typically 5-15 minutes) to form the active catalyst. The Al/Zr molar ratio is a critical parameter and is typically in the range of 1000 to 5000.
-
Polymerization: Pressurize the reactor with propylene gas to the desired pressure. Inject the activated catalyst solution into the reactor to initiate polymerization.
-
Maintain a constant propylene pressure and temperature throughout the polymerization. The consumption of propylene can be monitored to follow the reaction kinetics.
-
Termination and Polymer Isolation: After the desired reaction time, terminate the polymerization by injecting acidified methanol.
-
Vent the excess propylene and cool the reactor. The precipitated polypropylene is collected by filtration, washed with methanol, and dried in a vacuum oven at 60-80 °C to a constant weight.
Diagram 1: Propylene Polymerization Workflow
Caption: Workflow for propylene polymerization.
PART 3: Polymer Characterization
The properties of the synthesized polypropylene are determined using various analytical techniques.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymer.[2][3][4]
Protocol 4: GPC Analysis
-
Sample Preparation: Dissolve a small amount of the polypropylene sample in a suitable high-temperature solvent such as 1,2,4-trichlorobenzene (TCB) at 140-160 °C.
-
Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector.
-
Analysis: Inject the dissolved polymer solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of columns.
-
Data Processing: Calibrate the system using polystyrene standards of known molecular weights. The molecular weight distribution of the polypropylene sample is then determined relative to the calibration curve.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, including the melting temperature (Tm) and the degree of crystallinity.[5][6][7][8][9]
Protocol 5: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature to 200 °C at a constant rate (e.g., 10 °C/min) to erase the thermal history.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan from room temperature to 200 °C at the same heating rate. The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating curve. The degree of crystallinity can be calculated from the heat of fusion.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for determining the stereoregularity (tacticity) of the polypropylene.[10][11][12][13][14]
Protocol 6: ¹³C NMR Analysis
-
Sample Preparation: Dissolve the polypropylene sample in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂ or 1,2-dichlorobenzene-d₄, at an elevated temperature (e.g., 120 °C).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Analysis: The chemical shifts of the methyl carbon region are particularly sensitive to the stereochemical arrangement of the adjacent monomer units. The relative intensities of the peaks corresponding to different pentad sequences (e.g., mmmm, mmmr, mmrr) are used to quantify the isotacticity of the polymer.
PART 4: Expected Results and Discussion
The use of ansa-zirconocene catalysts derived from this compound is expected to yield isotactic polypropylene with specific characteristics.
Table 1: Typical Properties of Polypropylene Produced with a rac-dimethylsilyl-bis[2-methyl-4-(4-tert-butylphenyl)-1H-indenyl]zirconium dichloride/MAO system
| Property | Typical Value |
| Catalyst Activity | High |
| Molecular Weight (Mw) | 200,000 - 500,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Melting Temperature (Tm) | 150 - 160 °C |
| Isotacticity ([mmmm]%) | > 95% |
The bulky 4-(4-tert-butyl)phenyl substituent on the indenyl ligand plays a crucial role in the catalyst's performance. It enhances the steric hindrance around the metal center, which helps to enforce a specific orientation of the incoming propylene monomer, leading to high isotacticity.[15] This steric bulk can also contribute to higher molecular weights by hindering chain termination reactions. The ansa-bridge between the two indenyl ligands provides the necessary rigidity to the catalyst structure, which is essential for maintaining the stereocontrol throughout the polymerization process.
Diagram 2: Catalytic Cycle for Propylene Polymerization
Caption: Simplified catalytic cycle for polymerization.
Conclusion
The this compound ligand is a valuable building block for the synthesis of high-performance ansa-metallocene catalysts for olefin polymerization. The protocols outlined in this guide provide a framework for the synthesis of the ligand and the corresponding zirconocene catalyst, as well as for its application in propylene polymerization. The resulting isotactic polypropylene exhibits desirable properties, making this catalytic system of great interest for both academic research and industrial applications. Careful control over the synthesis and polymerization conditions is key to achieving polymers with tailored microstructures and properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. measurlabs.com [measurlabs.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. agilent.com [agilent.com]
- 5. masterbatchglobal.com [masterbatchglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Catalytic Activity of Metallocenes Derived from 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and catalytic application of metallocenes derived from the sterically demanding and electronically tuned ligand, 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. Primarily focusing on Group 4 (Zr, Hf) ansa-metallocenes, these application notes detail their use as highly active single-site catalysts for olefin polymerization.[1][2][3] We present field-proven, step-by-step protocols for the synthesis of the indenyl ligand, its subsequent metallation to form a representative zirconocene dichloride precatalyst, and the activation with methylaluminoxane (MAO) for ethylene polymerization.[4][5][6] This guide is intended for researchers and professionals in organometallic chemistry, polymer science, and materials development, offering insights into catalyst design and performance evaluation.
Introduction: The Rationale for Ligand Design
Metallocene catalysts have revolutionized the field of polyolefin synthesis, offering unprecedented control over polymer microstructure, molecular weight distribution, and comonomer incorporation.[2][5] The performance of these "single-site" catalysts is intrinsically linked to the electronic and steric profile of the cyclopentadienyl-type ligands coordinated to the metal center.[7][8]
The ligand at the core of this guide, this compound, incorporates several key design features:
-
Aryl Substitution at the 4-Position: The bulky 4-(tert-butyl)phenyl group exerts significant steric influence. In an ansa-metallocene configuration, this group helps direct the incoming olefin monomer and the growing polymer chain, which is crucial for controlling stereoselectivity in α-olefin polymerization.[9]
-
Methyl Substitution at the 2-Position: A methyl group at the 2-position of the indenyl ring enhances the catalyst's thermal stability and can increase the molecular weight of the resulting polymer. It also influences the electronic environment of the metal center, thereby modulating catalytic activity.[9]
-
Indenyl Framework: The indenyl ligand, particularly when part of a bridged (ansa) structure, creates a rigid and well-defined coordination geometry around the metal. This rigidity is essential for producing polymers with specific tacticities (e.g., isotactic polypropylene).[3][10]
Metallocenes bearing this ligand are therefore promising candidates for producing polyolefins with tailored properties, such as high molecular weight and specific microstructures.
Synthesis of Catalyst Components
This section provides detailed protocols for the synthesis of the ligand and a representative metallocene precatalyst. These protocols are designed to be self-validating, with integrated characterization steps to ensure the purity and identity of the intermediates and final product.
Protocol: Synthesis of the Ligand Precursor
The synthesis of this compound is a critical first step. While various synthetic routes to substituted indenes exist, a common approach involves Suzuki coupling followed by cyclization.[11]
Workflow: Ligand and Metallocene Synthesis
Caption: Workflow for ligand synthesis and subsequent ansa-metallocene formation.
Materials:
-
2-Methylindanone
-
4-tert-Butylphenylmagnesium bromide (1.0 M in THF)
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous diethyl ether, Toluene, Hexane
-
Magnesium sulfate (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Addition: To a flame-dried 500 mL Schlenk flask under argon, add 2-methylindanone (1 equiv.). Cool the flask to 0 °C in an ice bath. Add anhydrous diethyl ether. Slowly add 4-tert-butylphenylmagnesium bromide (1.1 equiv.) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Dehydration & Rearrangement: Filter the solution and remove the solvent under reduced pressure. Redissolve the crude alcohol intermediate in toluene. Add a catalytic amount of PTSA (0.05 equiv.). Fit the flask with a Dean-Stark apparatus and reflux for 4 hours to remove water.
-
Purification & Validation: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography (silica gel, hexane) to yield the title compound as a solid.
-
Self-Validation: Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy and Mass Spectrometry. The ¹H NMR should show characteristic peaks for the indenyl protons, the methyl group, and the aromatic protons of the tert-butylphenyl substituent.[12]
-
Protocol: Synthesis of rac-Me₂Si[4-(4-(tert-butyl)phenyl)-2-methyl-1-indenyl]₂ZrCl₂
This protocol describes the synthesis of a representative C₂-symmetric ansa-zirconocene, a common architecture for producing isotactic polyolefins.[3][10]
Materials:
-
This compound (from Protocol 2.1)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Zirconium(IV) chloride tetrahydrofuran complex (ZrCl₄(THF)₂)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Hexane
-
Standard Schlenk line and glassware
Procedure:
-
First Deprotonation: In a Schlenk flask under argon, dissolve the indenyl ligand (2.0 equiv.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (2.0 equiv.) dropwise. A color change indicates the formation of the lithium salt. Allow the solution to warm to room temperature and stir for 4 hours.
-
Silylene Bridge Formation: Cool the solution back to -78 °C. In a separate flask, dissolve dichlorodimethylsilane (1.0 equiv.) in THF. Add the Me₂SiCl₂ solution dropwise to the indenyl lithium solution. Allow the reaction to warm slowly to room temperature and stir overnight. This forms the bridged bis(indenyl) ligand precursor.[13]
-
Dianion Generation: Cool the resulting solution of the bridged ligand to -78 °C. Add n-BuLi (2.0 equiv.) dropwise to deprotonate the remaining acidic protons on the indenyl rings, forming the dianion. Stir for 4 hours, allowing the solution to warm to room temperature.
-
Metallation: In a separate Schlenk flask, create a slurry of ZrCl₄(THF)₂ (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C. Slowly transfer the dianion solution via cannula into the ZrCl₄ slurry.
-
Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The color will typically change to orange or red. Remove the solvent under vacuum.
-
Purification & Validation: Extract the crude solid with CH₂Cl₂ and filter through Celite to remove lithium chloride salts. Concentrate the filtrate and precipitate the product by adding hexane. Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
-
Self-Validation: The product is a mixture of rac and meso diastereomers.[14] The desired rac isomer can often be preferentially crystallized. Confirm the structure and isomeric ratio using ¹H and ¹³C NMR spectroscopy. The C₂-symmetric rac isomer will show a single set of signals for the two identical indenyl ligands, while the Cₛ-symmetric meso isomer will show a more complex spectrum.
-
Application: Ethylene Polymerization
The synthesized metallocene dichloride is a precatalyst and requires activation to form the catalytically active cationic species. Methylaluminoxane (MAO) is the most common and effective cocatalyst for this purpose.[4][5][6] MAO functions as an alkylating agent, a scavenger for impurities, and a generator of the weakly coordinating anion that stabilizes the active metallocenium cation.[6][15]
Catalytic Polymerization Mechanism
Caption: Simplified mechanism for metallocene-catalyzed ethylene polymerization.
Protocol: Homogeneous Ethylene Polymerization
This protocol outlines a standard laboratory-scale slurry polymerization of ethylene.
Materials:
-
rac-Me₂Si[4-(4-(tert-butyl)phenyl)-2-methyl-1-indenyl]₂ZrCl₂ (Precatalyst)
-
Methylaluminoxane (MAO, 10 wt% solution in toluene)
-
High-purity ethylene gas
-
High-purity toluene (dried over molecular sieves)
-
Methanol with 5% HCl
-
Parr reactor or similar high-pressure vessel equipped with mechanical stirring, temperature control, and gas inlet.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor at 110 °C under vacuum and backfill with argon.
-
Solvent and Cocatalyst Addition: Inject 250 mL of dry toluene into the reactor via cannula. Add the desired amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1 to 5000:1). The high Al/Zr ratio is necessary to effectively activate the precatalyst and scavenge trace impurities.[7][15]
-
Catalyst Injection: In a glovebox, dissolve a precise amount of the zirconocene precatalyst (e.g., 1-5 µmol) in a small amount of toluene. Draw this solution into a gas-tight syringe.
-
Polymerization: Set the reactor to the desired temperature (e.g., 70 °C) and begin stirring. Pressurize the reactor with ethylene to the target pressure (e.g., 10 bar). Allow the system to equilibrate for 15 minutes.
-
Initiation: Inject the catalyst solution into the reactor to initiate polymerization. Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 30 minutes). An exotherm and rapid ethylene uptake indicate a successful polymerization.
-
Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by injecting 20 mL of acidic methanol.
-
Polymer Isolation & Validation: Collect the precipitated polyethylene by filtration. Wash the polymer extensively with methanol and then water. Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Self-Validation: Calculate the catalytic activity (e.g., in kg PE / (mol Zr · h · bar)). Characterize the polymer using Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) to determine the melting point (Tm).
-
Expected Results and Data Interpretation
The catalytic performance is highly dependent on reaction conditions. The data below is representative and serves as a baseline for comparison.
Table 1: Representative Ethylene Polymerization Data
| Entry | Catalyst (µmol) | Al/Zr Ratio | Temp (°C) | Pressure (bar) | Activity (kg PE/mol Zr·h) | Mw (kDa) | PDI (Mw/Mn) | Tm (°C) |
| 1 | 2.0 | 2000 | 70 | 10 | 25,000 | 250 | 2.1 | 135 |
| 2 | 2.0 | 2000 | 80 | 10 | 35,000 | 210 | 2.2 | 134 |
| 3 | 2.0 | 4000 | 70 | 10 | 28,000 | 260 | 2.0 | 135 |
| 4 | 2.0 | 2000 | 20 | 10 | 15,000 | 350 | 2.3 | 136 |
Interpretation of Results:
-
Catalytic Activity: The activity is expected to be very high, a hallmark of zirconocene/MAO systems.[1][5] Activity generally increases with temperature up to an optimum, after which catalyst decomposition may occur.
-
Molecular Weight (Mw): Mw is typically inversely related to polymerization temperature, as chain transfer reactions become more frequent at higher temperatures.
-
Polydispersity Index (PDI): For a single-site catalyst, the PDI should be close to 2.0, indicating a narrow and uniform molecular weight distribution.[3] Deviations from this value may suggest the presence of multiple active species or chain transfer to aluminum.
-
Melting Point (Tm): For linear polyethylene, the Tm should be high (>130 °C). A lower melting point could indicate the presence of short-chain branching if comonomers are present or if chain walking occurs.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. d-nb.info [d-nb.info]
- 5. Highly active metallocene catalysts for olefin polymerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. youtube.com [youtube.com]
- 9. US6414095B1 - Metallocene compositions - Google Patents [patents.google.com]
- 10. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]
- 11. Indene synthesis [organic-chemistry.org]
- 12. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene in Asymmetric Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a sophisticated precursor for advanced metallocene catalysts. Primarily, this document details its pivotal role in the stereoselective polymerization of olefins, a cornerstone of modern materials science. Furthermore, we will explore the untapped potential of this ligand architecture in broader asymmetric transformations, drawing parallels with state-of-the-art developments in transition-metal catalysis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage sterically demanding and electronically tuned ligands for precise stereocontrol in chemical synthesis.
Introduction: The Strategic Value of Substituted Indenyl Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a central theme in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Asymmetric catalysis, employing chiral transition-metal complexes, offers the most elegant and atom-economical route to such molecules. Within the vast arsenal of chiral ligands, cyclopentadienyl (Cp) and its annulated analogue, indenyl (Ind), have carved out a unique niche. When incorporated into a metallocene framework, these ligands create a well-defined chiral pocket around the metal center, enabling exquisite control over the stereochemical outcome of a reaction.
The 4-aryl-2-methyl-1H-indene scaffold, exemplified by this compound, represents a highly strategic design. The methyl group at the 2-position enhances the rigidity and stability of the resulting metallocene complex, while the bulky aryl substituent at the 4-position provides critical steric hindrance that dictates the facial selectivity of substrate coordination. The tert-butyl group, in particular, offers a significant steric footprint, which is instrumental in achieving high levels of stereocontrol.
While the predominant application of this ligand to date has been in the synthesis of ansa-zirconocene catalysts for isospecific propylene polymerization, the underlying principles of its design are broadly applicable. The electronic and steric tunability of the indenyl framework makes it an attractive candidate for other transition metals such as rhodium, iridium, and ruthenium, which are workhorses in asymmetric hydrogenations, C-H functionalization, and other carbon-carbon bond-forming reactions.[1][2] This guide will first detail the established application in polymerization and then extrapolate to these promising, albeit less explored, frontiers.
Synthesis of the Ligand Precursor and the ansa-Metallocene Catalyst
The journey from commercially available starting materials to the active catalyst involves a multi-step sequence. The following protocols are based on established literature procedures and have been optimized for reliability and scalability.[3]
Protocol: Synthesis of this compound
This synthesis leverages a highly efficient, ligand-free Suzuki coupling reaction to construct the key aryl-aryl bond, followed by a reduction and dehydration sequence.[3]
Step 1: Suzuki Coupling
-
Reactants: 4-bromo-2-methylindan-1-one, (4-tert-butylphenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium bromide (TBAB), and Polyethylene glycol 400 (PEG400).
-
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylindan-1-one (1.0 eq.), (4-tert-butylphenyl)boronic acid (1.2 eq.), TBAB (1.0 eq.), and PEG400 as the solvent.
-
Sparge the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.005 mol%).
-
Heat the reaction mixture to 110 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(4-(tert*-butyl)phenyl)-2-methylindan-1-one.
-
Step 2: Reduction of the Ketone
-
Reactants: 4-(4-tert-butyl)phenyl)-2-methylindan-1-one, Sodium borohydride (NaBH₄), and Methanol.
-
Procedure:
-
Dissolve the crude indanone from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq.) in portions.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the corresponding indanol.
-
Step 3: Dehydration to the Indene
-
Reactants: 4-(4-(tert-butyl)phenyl)-2-methylindan-1-ol, p-Toluenesulfonic acid (p-TsOH), and Toluene.
-
Procedure:
-
Dissolve the crude indanol in toluene.
-
Add a catalytic amount of p-TsOH (0.1 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, collecting the water that is formed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate. The crude product can be purified by column chromatography (silica gel, hexanes) to afford pure this compound.
-
Protocol: Synthesis of rac-Me₂Si(2-methyl-4-(4-tert-butylphenyl)-1-indenyl)₂ZrCl₂
This ansa-zirconocene catalyst is prepared by reacting the dilithiated ligand with a zirconium tetrachloride source.
-
Reactants: this compound, n-Butyllithium (n-BuLi), Dichlorodimethylsilane (Me₂SiCl₂), and Zirconium tetrachloride (ZrCl₄).
-
Procedure:
-
Dissolve this compound (2.0 eq.) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-BuLi (2.0 eq.) dropwise and allow the solution to warm to room temperature and stir for 4 hours to form the indenyl lithium salt.
-
Cool the solution back to -78 °C and add dichlorodimethylsilane (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether. The organic layers are washed with brine, dried over MgSO₄, and concentrated to yield the bridged bis(indene) ligand, Me₂Si(2-methyl-4-(4-tert-butylphenyl)-1H-indene)₂.
-
Dissolve the bridged ligand in anhydrous diethyl ether under argon and cool to -78 °C.
-
Add n-BuLi (2.0 eq.) dropwise and stir at room temperature for 6 hours to form the dilithio salt.
-
In a separate flask, create a slurry of ZrCl₄ (1.0 eq.) in anhydrous pentane.
-
Slowly add the dilithio salt solution to the ZrCl₄ slurry at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The product precipitates as a solid.
-
Filter the solid, wash with cold pentane, and dry under vacuum to yield the racemic mixture of the ansa-zirconocene catalyst. The rac and meso isomers can often be separated by fractional crystallization.
-
Application in Asymmetric Olefin Polymerization
The primary and most well-documented application of this ligand system is in the isospecific polymerization of propylene to produce isotactic polypropylene (i-PP), a polymer with high crystallinity, melting point, and mechanical strength.[4]
Causality of Stereocontrol
The stereochemical outcome of the polymerization is dictated by the C₂-symmetric nature of the rac-ansa-zirconocene catalyst. The bridged structure locks the two indenyl ligands in a chiral conformation. The bulky 4-aryl substituents create a chiral pocket that forces the incoming propylene monomer to coordinate in a specific orientation before insertion into the growing polymer chain. This "chain-end control" mechanism ensures that each successive monomer adds with the same stereochemistry, leading to a highly isotactic polymer. The meso isomer, being achiral, produces atactic (non-stereoregular) polypropylene.
Protocol: Isospecific Polymerization of Propylene
-
Materials: rac-Me₂Si(2-methyl-4-(4-tert-butylphenyl)-1-indenyl)₂ZrCl₂, Methylaluminoxane (MAO) solution in toluene, high-purity toluene, and polymer-grade propylene.
-
Apparatus: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature control, and gas inlet.
-
Procedure:
-
Thoroughly dry and purge the reactor with argon.
-
Charge the reactor with toluene under an argon atmosphere.
-
Introduce the MAO solution via syringe.
-
In a separate glovebox, dissolve the zirconocene precatalyst in a small amount of toluene and load it into an injection vessel.
-
Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar) and bring it to the target temperature (e.g., 50-70 °C).
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain constant pressure and temperature for the desired reaction time (e.g., 1 hour).
-
Vent the excess propylene and quench the reaction by injecting acidic methanol.
-
The precipitated polypropylene is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.
-
Representative Performance Data
The performance of these catalysts is highly dependent on reaction conditions. The following table summarizes typical data gathered from the literature for analogous systems.[4]
| Catalyst System | Temp (°C) | Pressure (bar) | Activity (kg PP / (mol Zr·h)) | Isotacticity (% mmmm) |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO | 50 | 5 | ~15,000 | >95% |
| rac-Me₂Si(2-Me-4-(4-tBuPh)-Ind)₂ZrCl₂ / MAO | 70 | 7 | ~30,000 | >97% |
Prospective Applications in Broader Asymmetric Synthesis
While polymerization remains the hallmark application, the structural features of the 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indenyl ligand make it a compelling candidate for other asymmetric transformations, particularly when complexed to late transition metals.
Asymmetric C-H Activation
Chiral indenyl-rhodium(III) complexes have recently emerged as powerful catalysts for enantioselective C-H activation.[5][6] These reactions enable the direct functionalization of otherwise inert C-H bonds to form complex chiral molecules. The planar chirality of the indenyl ligand, combined with steric directing groups, can effectively control the enantioselectivity of C-H cleavage and subsequent bond formation. The bulky 4-(4-tert-butylphenyl) group could be highly effective in creating a selective pocket for substrates in reactions such as:
-
Asymmetric C-H arylation: Creating axially chiral biaryls.
-
Enantioselective C-H amidation/amination: Forming chiral amines.[1]
-
Annulation reactions: Constructing chiral carbocycles and heterocycles.[5]
Asymmetric Hydrogenation and Transfer Hydrogenation
Chiral indenyl complexes of iridium and ruthenium are known to be active in asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, imines, and olefins. While phosphine ligands often dominate this field, Cp-type ligands offer a distinct steric and electronic environment. An Ir(I) or Ru(II) complex of this compound could potentially catalyze:
-
Hydrogenation of unfunctionalized olefins: The steric bulk may enforce a specific binding geometry, leading to high enantioselectivity.
-
Transfer hydrogenation of aryl ketones: A reaction of broad synthetic utility for producing chiral alcohols.[2]
The development of these applications would require the synthesis of the corresponding Rh, Ir, and Ru half-sandwich complexes, an area ripe for exploration.
Conclusion
This compound is a sophisticated and highly effective ligand precursor for the synthesis of ansa-zirconocene catalysts. Its primary application in the isospecific polymerization of propylene is well-established and demonstrates the power of rational ligand design for achieving precise stereocontrol. The protocols provided herein offer a robust pathway to this powerful catalytic system. Looking forward, the inherent steric and electronic properties of this ligand scaffold hold significant promise for broader applications in asymmetric synthesis, particularly in the burgeoning field of enantioselective C-H functionalization. Further research into its coordination chemistry with other transition metals is strongly encouraged and is poised to unlock new catalytic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [2.2]Benzoindenophane-Based Chiral Indenyl Ligands: Design, Synthesis, and Applications in Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
synthetic routes to functionalized 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene derivatives
Application Note & Protocol
A Streamlined Synthetic Route to Functionalized 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene Derivatives for Research and Development
Abstract
Substituted 1H-indene scaffolds are foundational components in medicinal chemistry, materials science, and catalysis.[1][2] Specifically, 4-aryl substituted indenes serve as crucial precursors for high-efficiency metallocene catalysts used in olefin polymerization.[3] This guide provides a detailed, field-proven protocol for the synthesis of this compound and its derivatives. We present a robust, multi-step pathway commencing from 4-bromo-2-methyl-1H-indan-1-one, centered around a highly efficient, ligand-free palladium-catalyzed Suzuki-Miyaura coupling. The subsequent reduction and dehydration steps are optimized for high purity and yield on a multi-gram scale. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable class of molecules.
Introduction: The Significance of the 4-Aryl-2-Methyl-1H-Indene Core
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in chemical synthesis. Its derivatives are integral to a wide array of biologically active compounds, including anti-inflammatory agents, tubulin polymerization inhibitors for anticancer applications, and ligands for 5-HT6 receptors.[4][5][6] The strategic substitution at the 2- and 4-positions, as seen in the target molecule, is particularly significant. The methyl group at the 2-position and the aryl substituent at the 4-position are known to enhance the performance of derived metallocene catalysts, leading to polypropylenes with high molecular weight, isotacticity, and activity.[3]
Traditional methods for creating the crucial aryl-aryl bond often require harsh organometallic reagents or ligand-supported catalysts with high noble metal loading, limiting substrate scope and scalability.[3] The protocol detailed herein circumvents these issues by employing a modern, highly efficient ligand-free Suzuki-Miyaura coupling, which offers a greener and more economical pathway to the key indanone intermediate.[3][7]
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic analysis of the target structure, this compound, guides our synthetic strategy. The final indene is accessed via dehydration of the corresponding indanol, which in turn is formed by the reduction of a ketone. This key intermediate, 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indan-1-one, contains the critical C-C bond between the indane core and the tert-butylphenyl moiety. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This points to 4-bromo-2-methyl-1H-indan-1-one and (4-tert-butylphenyl)boronic acid as the immediate precursors.
Figure 1: Retrosynthetic analysis of the target indene derivative.
This multi-step approach is advantageous as it allows for modularity; various functionalized indene derivatives can be synthesized by simply changing the arylboronic acid partner in the Suzuki coupling step.
Core Synthesis Protocol: From Bromoindanone to the Final Indene
The overall synthetic workflow is a three-stage process: Suzuki-Miyaura coupling, ketone reduction, and alcohol dehydration. This sequence has been demonstrated to be robust and high-yielding.[3]
References
- 1. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP2202222A3 - Indene derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene synthesis. Our approach is grounded in mechanistic principles and field-proven strategies to empower you to overcome common synthetic challenges.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively approached via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[1][2][3] Our recommended synthetic route involves the coupling of 4-bromo-2-methyl-1H-indene with 4-(tert-butyl)phenylboronic acid .
The precursor, 4-bromo-2-methyl-1H-indene, can be synthesized from 4-bromo-2-methyl-1H-indanone through a reduction and dehydration sequence.[4] This multi-step process, while robust, presents several potential pitfalls that can impact overall yield and purity. This guide will address these challenges systematically.
Visualizing the Synthetic Pathway
To provide a clear overview, the proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
Precursor Synthesis: 4-bromo-2-methyl-1H-indene
Q1: I am having trouble with the synthesis of 4-bromo-2-methyl-1H-indene from the corresponding indanone. What are the critical parameters?
A1: The conversion of 4-bromo-2-methyl-1H-indanone to the indene derivative is a two-step process: reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration. A highly efficient, one-pot procedure following the Suzuki coupling of the indanone has been reported, which involves reduction with a suitable agent like sodium borohydride, followed by dehydration.[4]
-
Expertise & Experience: Incomplete reduction can lead to a mixture of starting material and the intermediate alcohol, complicating the subsequent dehydration and purification. Ensure the reducing agent is fresh and used in sufficient excess. The choice of acid for dehydration is also critical; a strong acid like sulfuric or p-toluenesulfonic acid is typically used. Overly harsh acidic conditions or prolonged reaction times can lead to polymerization or other side reactions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is advised.
Suzuki-Miyaura Coupling Reaction
Q2: My Suzuki coupling reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A2: Low yields in Suzuki-Miyaura coupling are a common issue and can often be traced back to a few key factors: the catalyst system, reaction conditions, and the integrity of your reagents.[5][6]
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh and has been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[5] While ligand-free systems for similar couplings have been developed, using a suitable ligand can often improve yields.[4]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
-
Reagent Quality: The purity of both the 4-bromo-2-methyl-1H-indene and the 4-(tert-butyl)phenylboronic acid is paramount. Impurities can interfere with the catalytic cycle.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7] Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The base must be anhydrous and finely powdered for optimal reactivity.
Q3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.[1][2][3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of tert-butylbenzene. This is particularly an issue with electron-deficient boronic acids, but can occur under various conditions.[5]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form 4,4'-di-tert-butyl-1,1'-biphenyl. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2]
-
Mitigation Strategies:
-
Thoroughly degas the reaction mixture.
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst.
-
-
-
Dehalogenation: The bromo-indene starting material can be reduced, replacing the bromine with a hydrogen atom to form 2-methyl-1H-indene.
-
Mitigation Strategies:
-
Ensure high-purity reagents and solvents.
-
Optimize the catalyst system and reaction temperature.
-
-
Troubleshooting Decision Tree
For a systematic approach to diagnosing low yield, please refer to the following decision tree.
Caption: A decision tree for troubleshooting low yields in the Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indanone
This protocol is adapted from a highly efficient ligand-free Suzuki coupling process.[4]
-
To a reaction vessel, add 4-bromo-2-methyl-1H-indanone (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add the solvent system. A mixture of polyethylene glycol (PEG400) and water can be effective.[4]
-
Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(OAc)₂ (0.5-1 mol%).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion to this compound
-
Dissolve the purified 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indanone from the previous step in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Carefully quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The crude alcohol can then be subjected to dehydration by dissolving it in a solvent like toluene and adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture, often with a Dean-Stark trap to remove water, until the dehydration is complete.
-
After workup, purify the final product by column chromatography.
Data Summary Tables
Table 1: Recommended Suzuki Coupling Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Catalyst | Pd(OAc)₂ (0.5-1 mol%) | Efficient and commercially available.[4] |
| Ligand | Ligand-free or PPh₃ | A ligand-free system has been shown to be effective.[4] PPh₃ is a standard choice if a ligand is needed. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Strong enough to promote transmetalation but minimizes side reactions.[4][9] |
| Solvent | PEG400/H₂O or Dioxane/H₂O | Aqueous systems are often effective and environmentally benign.[4][10] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for catalytic turnover without promoting degradation.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[5] |
Table 2: Troubleshooting Guide for Common Side Products
| Side Product | Likely Cause | Suggested Solution |
| tert-butylbenzene | Protodeboronation | Use anhydrous, degassed solvents; minimize reaction time; consider using a pinacol ester of the boronic acid.[5][8] |
| 4,4'-di-tert-butyl-biphenyl | Homocoupling of boronic acid | Thoroughly degas the reaction mixture; use a Pd(0) precatalyst.[2] |
| 2-methyl-1H-indene | Dehalogenation of starting material | Optimize catalyst and ligand; ensure high purity of all reagents. |
Purification Insights
Purification of the final biaryl product can be challenging due to the presence of structurally similar side products, such as the homocoupled biphenyl.[11]
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. A mixture of hexanes and a more polar solvent like methanol or ethyl acetate can be effective.[12]
-
Column Chromatography: Careful column chromatography on silica gel is the standard method for separating the product from starting materials and byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically required.
-
Aqueous Workup: A thorough aqueous workup is essential to remove the inorganic base and boron-containing byproducts. Washing with a dilute acid can help remove residual base, while a wash with a dilute base can help remove unreacted boronic acid.
By understanding the underlying chemistry and potential pitfalls of the synthesis of this compound, researchers can systematically troubleshoot and optimize their experimental procedures to achieve higher yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Purification of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Welcome to the technical support center for the purification of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question: My column chromatography is resulting in poor separation of the product from impurities. What can I do?
Answer:
Poor separation during column chromatography is a common issue that can often be resolved by systematically optimizing your parameters. This compound is a relatively nonpolar aromatic hydrocarbon, so your choice of stationary and mobile phases is critical.[1][2][3]
-
Problem: Co-elution of product and impurities.
-
Solution 1: Optimize the Solvent System. The polarity of your eluent is the most important factor.[2] For nonpolar compounds like this, start with a nonpolar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[4]
-
Solution 2: Gradient Elution. If a single solvent system (isocratic elution) fails to separate your compound from both more and less polar impurities, a gradient elution is recommended.[5]
-
Actionable Step: Start with a low polarity mobile phase (e.g., 100% hexanes) to elute nonpolar impurities. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product, followed by any more polar impurities.[5]
-
-
Solution 3: Stationary Phase Considerations. While silica gel is the most common stationary phase, some indene derivatives can be unstable on acidic silica.[6]
-
Actionable Step: If you suspect compound degradation, consider using deactivated (neutral) silica gel. You can prepare this by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[5] Alternatively, alumina can be a more reliable stationary phase for the separation of polycyclic aromatic hydrocarbons.[7]
-
-
Question: I am having difficulty inducing crystallization of my purified this compound. What techniques can I try?
Answer:
Crystallization is an excellent method for achieving high purity, but finding the right conditions can be challenging. The key is to identify a solvent or solvent system in which your compound is soluble when hot but sparingly soluble when cold.[8]
-
Problem: The compound oils out or remains in solution upon cooling.
-
Solution 1: Single Solvent Slow Cooling. This is the simplest crystallization technique.[8][9]
-
Actionable Step: Dissolve your compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or hexanes). Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling is crucial for forming well-defined crystals.[9]
-
-
Solution 2: Solvent/Anti-Solvent Diffusion. This technique is useful when a single solvent is not effective.[9][10]
-
Actionable Step: Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or THF). Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or methanol) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Solution 3: Vapor Diffusion. This method is excellent for small quantities and can produce high-quality crystals.[8][10]
-
Actionable Step: Dissolve your compound in a small vial using a relatively non-volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[8]
-
-
Question: My NMR spectrum shows persistent, unknown impurities even after chromatography and crystallization. What could they be and how do I remove them?
Answer:
Persistent impurities often have similar polarities and structures to the desired product. Without knowing the specific synthetic route, we can anticipate some common culprits.
-
Potential Impurity 1: Isomers. The synthesis of substituted indenes can sometimes lead to the formation of isomers.[11] These can be very difficult to separate due to their similar physical properties.
-
Solution: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, may be necessary for separating closely related isomers.[3]
-
-
Potential Impurity 2: Starting Materials or Reagents. Incomplete reactions can leave behind starting materials.
-
Solution: Review your synthetic scheme to identify potential unreacted starting materials. Design a purification strategy that specifically targets their removal. For example, an acidic or basic wash during the workup can remove basic or acidic starting materials, respectively.
-
-
Potential Impurity 3: Solvent Residues. Common laboratory solvents can be trapped in the final product.[12][13]
-
Solution: Dry your compound thoroughly under high vacuum. If solvent peaks are still present in the NMR, re-dissolving the compound in a low-boiling point solvent (like dichloromethane) and re-evaporating can help remove more persistent, higher-boiling point solvents. A comprehensive list of NMR chemical shifts for common laboratory solvents can be a valuable resource for identifying these impurities.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of this compound?
A1: Based on its nonpolar, aromatic structure, a good starting point for flash column chromatography on silica gel would be a mixture of hexanes and ethyl acetate. Begin with a very low polarity mixture, such as 99:1 or 98:2 hexanes:ethyl acetate, and gradually increase the ethyl acetate concentration. Always pre-screen solvent systems using TLC to find the optimal ratio.[2][4]
Q2: What are the key considerations for choosing a recrystallization solvent?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound poorly at low temperatures.
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).
-
Not react with the compound.
-
Be relatively volatile for easy removal after crystallization.
Common choices for nonpolar compounds include hexanes, ethanol, isopropanol, or mixtures like dichloromethane/hexanes.[8]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for confirming purity:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
Mass Spectrometry: This will confirm the molecular weight of your compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. Test various ratios of hexanes:ethyl acetate. The ideal system will give your product an Rf of ~0.2-0.3.
-
Column Packing: a. Secure the column vertically. Add a small plug of cotton or glass wool at the bottom. b. Add a layer of sand (~1 cm). c. Prepare a slurry of silica gel in the initial, low-polarity eluent. d. Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle. e. Add another layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. b. Carefully apply the sample to the top of the silica bed.
-
Elution: a. Carefully add the eluent to the column. b. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[2] c. Collect fractions in separate tubes.
-
Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for recrystallization by slow cooling.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., isopropanol, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A decision workflow for the purification of this compound.
Data Summary
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient | Start with low polarity (e.g., 99:1), monitor by TLC.[2][4] |
| Deactivated Silica Gel | Hexanes/Ethyl Acetate gradient with 1-3% Et₃N | Use if compound degrades on acidic silica.[5][6] | |
| Recrystallization | N/A | Isopropanol, Ethanol, Hexanes | Compound should be soluble hot, insoluble cold.[8] |
| N/A | Dichloromethane/Hexanes (two-solvent) | For cases where a single solvent is ineffective.[10] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cup.edu.cn [cup.edu.cn]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
side products in the synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions regarding the synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your experimental success.
Introduction to the Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process. A plausible and common route involves an initial Friedel-Crafts reaction to construct the carbon skeleton, followed by an intramolecular cyclization to form an indanone precursor. Subsequent reduction and dehydration yield the final indene product. This guide will address potential side products and experimental challenges at each critical stage.
A likely precursor mentioned in the literature is 4-(4'-tert-butyl-phenyl)-2-methyl-2,3-dihydro-1-indenone, suggesting a synthetic route involving its formation and subsequent conversion.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the formation of side products and actionable protocols to mitigate them.
Question 1: My initial Friedel-Crafts reaction to form the diaryl propane precursor is giving a complex mixture of products with low yield of the desired compound. What are the likely side products?
Answer:
The Friedel-Crafts reaction, while powerful for forming C-C bonds to an aromatic ring, is prone to several side reactions that can lead to a mixture of isomers and poly-substituted products.
Likely Side Products:
-
Regioisomers: The acylation or alkylation of the tert-butylbenzene starting material can occur at the ortho or meta positions relative to the tert-butyl group, in addition to the desired para-substitution. The bulky tert-butyl group strongly directs to the para position, but under harsh conditions, other isomers can form.
-
Poly-alkylation/acylation: The product of the initial reaction can sometimes be more reactive than the starting material, leading to a second or even third substitution on the aromatic ring.
-
Rearrangement Products: In the case of Friedel-Crafts alkylation, the carbocation intermediate can undergo rearrangements to a more stable carbocation before attacking the aromatic ring.
Causality and Mechanism:
These side products arise from the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring, while poly-substitution is a result of the activating or deactivating nature of the newly introduced group.
Mitigation Strategies:
-
Control of Reaction Temperature: Running the reaction at lower temperatures can improve selectivity and reduce the formation of undesired isomers.
-
Choice of Catalyst: Using a milder Lewis acid catalyst can sometimes reduce the extent of side reactions.
-
Stoichiometry of Reactants: Using a controlled excess of the aromatic substrate can help to minimize poly-alkylation/acylation.
Question 2: During the acid-catalyzed intramolecular cyclization to form the indanone ring, I'm observing incomplete conversion and the formation of a significant byproduct. What could this be?
Answer:
The intramolecular Friedel-Crafts cyclization to form the five-membered indanone ring is a critical step. Incomplete reaction and the formation of byproducts are common challenges.
Likely Side Products:
-
Unreacted Starting Material: The most straightforward "byproduct" is the uncyclized precursor. This indicates that the reaction has not gone to completion.
-
Dehydration Products (Alkenes): If the reaction is run at too high a temperature, or with a very strong acid, the precursor alcohol (if the cyclization starts from an alcohol) may undergo intermolecular dehydration to form an ether or intramolecular dehydration to form an alkene without cyclizing.
-
Polymeric Material: Strong acid conditions can sometimes lead to the formation of polymeric tars, which can be difficult to characterize and remove.
Causality and Mechanism:
The cyclization relies on the formation of a carbocation that is then attacked by the aromatic ring. If the carbocation is not formed efficiently, or if it undergoes other reactions (like elimination) faster than cyclization, side products will form. Brønsted acid-catalyzed cyclization of diaryl or alkyl aryl systems is a known method for producing indenes, and the mechanism involves the formation of a stable benzylic carbocation followed by cationic cyclization.[2]
Mitigation Strategies:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent are often effective for this type of cyclization as they are strong dehydrating agents and proton sources. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃) can also be beneficial.[3]
-
Temperature Control: A careful optimization of the reaction temperature is crucial. It should be high enough to promote cyclization but low enough to prevent charring and polymerization.
-
Anhydrous Conditions: Water can quench the acid catalyst and hydrolyze intermediates, so maintaining strictly anhydrous conditions is essential.
Question 3: In the final dehydration step to form the indene, my NMR shows a mixture of isomers. What are these and how can I favor the desired product?
Answer:
The dehydration of the intermediate indanol to the final indene product can result in the formation of double bond isomers.
Likely Side Products:
-
Exocyclic Isomer: An isomer with the double bond outside the five-membered ring (an exocyclic double bond) can form.
-
Other Endocyclic Isomers: Depending on the substitution pattern, the double bond within the five-membered ring can potentially be in different positions. For this compound, the desired product has the double bond between C1 and C2. An isomeric product could have the double bond between C2 and C3.
Causality and Mechanism:
The dehydration proceeds via an E1 or E2 elimination mechanism. The formation of different isomers is dictated by the relative stability of the resulting alkenes (thermodynamic control) or the relative acidity of the protons being removed (kinetic control). The substitution pattern on the indene ring will influence the stability of the different possible isomers.
Mitigation Strategies:
-
Choice of Dehydrating Agent: Using a milder dehydrating agent can sometimes provide better selectivity. For example, using iodine in refluxing toluene can be a milder alternative to strong acids.
-
Reaction Conditions: Lower temperatures may favor the kinetically controlled product, while higher temperatures will favor the thermodynamically more stable isomer.
-
Purification: Careful column chromatography can often separate the desired indene isomer from its side products.
Experimental Workflow: A Generalized Approach
Caption: A generalized four-step synthesis workflow for substituted indenes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for overall yield and purity?
A1: The intramolecular cyclization step is often the most challenging. It requires careful optimization of the acid catalyst, temperature, and reaction time to maximize the yield of the desired indanone while minimizing the formation of polymeric byproducts and unreacted starting material.
Q2: How can I confirm the structure of my final product and identify any isomeric impurities?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation and for identifying and quantifying isomeric impurities. The chemical shifts and coupling constants of the protons on the indene ring are characteristic.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be used to separate the desired product from any side products and to obtain their mass spectra, which can help in their identification.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of the product.
Q3: Are there alternative synthetic routes to substituted indenes?
A3: Yes, there are numerous methods for synthesizing indene derivatives. Some notable examples include:
-
Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed ring-closing metathesis. [4][5]
-
Rhodium-catalyzed reaction of propargylic alcohols with boronic acids. [3]
-
Pauson-Khand reaction , which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[6][7][8][9]
The choice of method depends on the desired substitution pattern and the availability of starting materials.
Data Summary Table
| Potential Side Product | Originating Step | Key Identifying Feature (NMR/MS) | Mitigation Strategy |
| Regioisomers of Precursor | Friedel-Crafts | Different aromatic proton splitting patterns in ¹H NMR | Lower reaction temperature, milder catalyst |
| Incomplete Cyclization | Intramolecular Cyclization | Presence of starting material peaks in NMR/GC-MS | Stronger acid catalyst, longer reaction time, higher temperature |
| Polymeric Material | Intramolecular Cyclization | Insoluble, broad humps in NMR baseline | Lower temperature, shorter reaction time, careful choice of acid |
| Indene Isomers | Dehydration | Different chemical shifts for vinylic and allylic protons in ¹H NMR | Milder dehydrating agent, temperature control, careful purification |
References
- 1. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 2. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 3. Indene synthesis [organic-chemistry.org]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 5. Item - Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis - figshare - Figshare [figshare.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pauson-Khand Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Optimization of Reaction Conditions for Indenyl Ligand Synthesis
Welcome to the technical support center for indenyl ligand synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing these versatile ligands. Indenyl ligands, with their unique electronic properties and the famed "indenyl effect," offer significant advantages in catalysis and organometallic chemistry over their cyclopentadienyl analogues.[1][2] However, their synthesis can present specific challenges.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.
Part 1: Troubleshooting Guide: From Starting Material to Final Product
The synthesis of indenyl ligands, while conceptually straightforward, involves several critical steps where issues can arise. The most common pathway involves the deprotonation of indene or a substituted derivative to form the indenyl anion, followed by quenching with a suitable electrophile.[3] This guide is structured to follow that experimental workflow.
Troubleshooting Workflow: A Decision-Making Diagram
When encountering low yields or impure products, a systematic approach is crucial. The following diagram outlines a logical troubleshooting sequence.
Caption: A troubleshooting decision tree for indenyl ligand synthesis.
Common Issues, Causes, and Solutions
The following table details specific problems you might encounter at each stage of the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Stage 1: Deprotonation of Indene | ||
| Incomplete Deprotonation (Reaction quench with D₂O shows significant starting material) | 1. Insufficiently Strong Base: The pKa of the base is not low enough to fully deprotonate the indene (pKa ≈ 20 in DMSO). 2. Inactive Base: The organolithium reagent (e.g., nBuLi) has degraded due to improper storage or handling. 3. Poor Solvent Choice: The solvent does not adequately solvate the organometallic base or the resulting indenyl anion. 4. Reaction Temperature Too High: Side reactions between the base and solvent (e.g., nBuLi and THF) can occur at higher temperatures. | 1. Change Base: Switch to a stronger base like n-butyllithium (nBuLi) or s-butyllithium. Sodium hydride (NaH) can be used but often requires heating and a polar aprotic solvent like DMF.[3] 2. Titrate Base: Always titrate organolithium solutions before use to determine the active concentration. 3. Use Appropriate Solvent: THF is generally effective for forming lithium indenide. Ensure all solvents are rigorously dried and degassed.[4] 4. Maintain Low Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. |
| Dark Brown/Black Solution (Instead of expected yellow/orange indenyl anion) | Degradation/Polymerization: Exposure to air or moisture can cause oxidation and polymerization of the indenyl anion. The reaction may have been run at too high a concentration or temperature. | Ensure Inert Atmosphere: Use standard Schlenk or glovebox techniques to maintain an inert atmosphere (N₂ or Ar).[5] Control Temperature & Concentration: Add the base slowly to a cooled, dilute solution of the indene to manage any exotherm. |
| Stage 2: Functionalization (Reaction with Electrophile) | ||
| Low Yield of Desired Product | 1. Poor Electrophile Reactivity: The electrophile is not reactive enough under the chosen conditions. 2. Side Reactions: The indenyl anion may act as a base rather than a nucleophile, causing elimination reactions with certain alkyl halides. 3. Steric Hindrance: Bulky substituents on the indene or electrophile can slow the reaction. | 1. Increase Electrophile Reactivity: Convert alkyl chlorides to more reactive iodides using Finkelstein conditions (catalytic NaI). For metal complex synthesis, use more labile starting materials. 2. Modify Conditions: Run the reaction at the lowest temperature that allows for reasonable conversion to disfavor elimination pathways. 3. Increase Reaction Time/Temperature: Cautiously increase the reaction time or allow the reaction to slowly warm to room temperature. |
| Formation of Isomers (e.g., 1-substituted vs. 3-substituted) | Kinetic vs. Thermodynamic Control: The initial nucleophilic attack of the indenyl anion may occur at one position (kinetic product), which can then rearrange to a more stable isomer (thermodynamic product). The position of attack is influenced by sterics and electronics.[1] | Control Temperature: For the kinetic product, maintain a very low temperature throughout the reaction and workup. Promote Isomerization: To obtain the thermodynamically favored product, you may need to heat the reaction mixture after the initial addition. Characterize Carefully: Use 2D NMR techniques (COSY, HMBC) to unambiguously assign the structure of the obtained isomer(s). |
| Stage 3: Purification & Characterization | ||
| Product is an Oil or Difficult to Crystallize | Residual Solvent or Impurities: Small amounts of solvent or side products can inhibit crystallization. Product is Inherently an Oil: Some substituted indenyl ligands are not crystalline solids at room temperature. | High Vacuum: Remove all volatile impurities under high vacuum. Trituration: Wash the crude product with a non-polar solvent (e.g., cold hexanes or pentane) to remove greasy impurities, which may induce crystallization. Chromatography: If all else fails, purify by column chromatography on silica or alumina, ensuring the column is run quickly to minimize decomposition on the stationary phase.[6] |
| Ambiguous ¹H NMR Spectrum (Broad peaks, more signals than expected) | Fluxional Processes: The indenyl ligand may be undergoing haptotropic shifts (e.g., interconversion between η⁵ and η³ coordination in a metal complex) on the NMR timescale.[7][8] Presence of Isomers: A mixture of regioisomers or rotamers is present. | Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve this. Lowering the temperature may slow the exchange process into the "slow-exchange regime," resulting in sharp signals for each species.[7] Conversely, heating may coalesce the signals. 2D NMR: Use techniques like COSY, HSQC, and HMBC to trace connectivities and identify distinct species in the mixture. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "indenyl effect," and how does it influence my experiments?
A1: The "indenyl effect" describes the observation that transition metal complexes bearing an indenyl ligand undergo associative substitution reactions much faster (often by a factor of 10⁸ or more) than their analogous cyclopentadienyl (Cp) complexes.[3]
-
Causality: This enhanced reactivity is due to the ability of the η⁵-coordinated indenyl ligand to easily "slip" to an η³-coordination mode. This slippage creates a vacant coordination site on the metal center, allowing a new ligand to associate without first requiring another ligand to dissociate. The transition state for this slippage is stabilized by the aromatization of the fused benzene ring, which is not possible for a simple Cp ligand.[2][9]
-
Practical Implications:
-
Catalyst Activity: This effect is exploited in catalysis, as it can significantly accelerate catalytic cycles that involve ligand association/dissociation steps.[2]
-
Complex Synthesis: When synthesizing indenyl metal complexes, you may find that subsequent ligand substitution reactions are surprisingly facile. Conversely, the indenyl ligand itself might be more labile than a Cp ligand, which can sometimes lead to lower stability of the final complex.[10]
-
Q2: My deprotonation with n-BuLi is still sluggish. What are some alternatives?
A2: While n-BuLi is the workhorse for indenyl synthesis, other bases can be effective, particularly if your substrate has sensitive functional groups.
| Base | Typical Solvent | Temperature (°C) | Notes |
| n-Butyllithium (nBuLi) | THF, Diethyl Ether, Hexanes | -78 to 0 | The most common and reliable choice. Requires titration.[3] |
| Sodium Hydride (NaH) | THF, DMF | 25 to 60 | A safer, non-pyrophoric alternative. Often slower and may require heating. The resulting sodium indenide may have different solubility and reactivity than the lithium salt. |
| Potassium Hydride (KH) | THF | 0 to 25 | More reactive than NaH, but also requires careful handling. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | THF | -78 to 25 | A strong, non-nucleophilic base. Useful if your substrate is sensitive to nucleophilic attack by nBuLi. |
Q3: How should I properly handle and store my synthesized indenyl ligands and their precursors?
A3: Both the indenyl anion and many final indenyl ligand products are sensitive to air and moisture.[10]
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using either a glovebox or Schlenk line techniques.[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents that have been properly stored over molecular sieves.
-
Storage: Store purified ligands and their metal complexes in a glovebox freezer (-30 °C) in well-sealed vials. Indene itself should be stored under nitrogen in a refrigerator and ideally distilled before use to remove oxidized impurities.
Q4: I am trying to synthesize a 2-substituted indenyl ligand. What is the best approach?
A4: Direct functionalization of the indenyl anion typically occurs at the C1 or C3 position. Synthesizing 2-substituted indenes often requires a different strategy.
-
Starting from 2-Indanone: A common route involves using 2-indanone as the starting material. This allows for the introduction of a substituent at the 2-position via reactions like Grignard additions, followed by dehydration to form the indene double bond.[11]
-
Palladium-Catalyzed Cross-Coupling: For aryl-substituted indenes, methods like the Suzuki-Miyaura cross-coupling can be employed, starting from a halogenated indene precursor (e.g., 2-bromoindene). This approach is highly effective for synthesizing ligands like 2-aryl indenyl phosphines.[1]
Part 3: Detailed Experimental Protocol: Synthesis of 1-(Trimethylsilyl)indene
This protocol provides a detailed, step-by-step methodology for a common indenyl ligand synthesis. Each step includes checkpoints and expected observations, creating a self-validating workflow.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(Trimethylsilyl)indene.
Methodology
Materials:
-
Indene (freshly distilled, 5.00 g, 43.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
n-Butyllithium (nBuLi), 1.6 M in hexanes (28.0 mL, 44.8 mmol, 1.05 eq)
-
Chlorotrimethylsilane (TMSCl), (5.50 mL, 43.3 mmol, 1.01 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
Reagent Addition: Freshly distilled indene is dissolved in 100 mL of anhydrous THF and added to the flask via cannula. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: The nBuLi solution is added dropwise to the stirred solution over 20 minutes.
-
Observation Checkpoint: The solution should turn from colorless to a deep orange/red color, indicating the formation of the lithium indenide anion.
-
-
Stirring: The reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C in an ice bath and stirred for an additional hour to ensure complete deprotonation.
-
Functionalization: The flask is re-cooled to -78 °C. TMSCl is added dropwise via syringe.
-
Observation Checkpoint: The orange/red color should fade, and a white precipitate (LiCl) will form.
-
-
Reaction Completion: The mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 1-(trimethylsilyl)indene as a colorless liquid.
-
Validation Checkpoint: The purity should be assessed by ¹H NMR. The spectrum should show a characteristic singlet around 0 ppm for the Si(CH₃)₃ protons and distinct signals for the indenyl ring protons.
-
Part 4: References
-
Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. 1
-
Transition metal indenyl complex. Wikipedia. 3
-
Technical Support Center: Ring-Slippage in Indenyl vs. Cyclopentadienyl Complexes. Benchchem. 7
-
Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. Organometallics. 4
-
The slip-fold distortion of .pi.-bound indenyl ligands. Dynamic NMR and x-ray crystallographic studies of (.eta. -indenyl)RhL2 complexes. Organometallics. 8
-
Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. 10
-
The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. 11
-
Indenylmetal Catalysis in Organic Synthesis. PMC. 2
-
Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. RSC Publishing. 5
-
The nature of the indenyl effect. PubMed. 9
-
Purification of Organometallic Ligands with the CombiFlash EZ Prep. Teledyne Labs. 6
-
Benz[e]indenyl and benz[f]indenyl molybdenum compounds: evidence of the η 3 -coordination mode. RSC Publishing. 12
-
How to Purify Organometallic Complexes ? ResearchGate. --INVALID-LINK--
References
- 1. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cationic palladium( ii )-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01821G [pubs.rsc.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The nature of the indenyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thekeep.eiu.edu [thekeep.eiu.edu]
- 12. Benz[ e ]indenyl and benz[ f ]indenyl molybdenum compounds: evidence of the η 3 -coordination mode - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04406H [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene Production
Welcome to the technical support center dedicated to the successful scale-up of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during laboratory and pilot-plant scale production.
I. Overview of the Synthetic Strategy
The synthesis of this compound on a larger scale is most effectively approached through a convergent synthesis, which minimizes the number of linear steps and often leads to higher overall yields. A highly plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction to construct the key carbon-carbon bond between the indene core and the 4-(tert-butyl)phenyl moiety. This is followed by a reduction and dehydration sequence to yield the final product.
A potential synthetic pathway is outlined below:
stability and degradation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Technical Support Center: 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
I. Compound Overview and Intrinsic Stability
This compound belongs to the class of substituted indenes. These molecules are valuable precursors and ligands, particularly in the synthesis of metallocene catalysts for olefin polymerization.[1] The core 1H-indene structure is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[2]
The key to understanding the stability of this compound lies in the reactivity of the indene core itself. The allylic protons at the C1 position are acidic (pKa ≈ 20 in DMSO for the parent indene), making the molecule susceptible to deprotonation.[2] More importantly, the double bond in the five-membered ring and the allylic C-H bonds are prone to oxidation.[3]
Key Structural Features Influencing Stability:
-
1H-Indene Core: Inherently susceptible to oxidation and polymerization.[2][3]
-
2-Methyl Group: This substituent can influence the electronic properties and steric accessibility of the double bond.
-
4-Aryl Substituent: The large 4-(tert-butyl)phenyl group provides significant steric bulk, which may offer some kinetic stability against certain intermolecular reactions. Electronically, aryl groups can delocalize radical or charged intermediates, affecting reaction pathways.[4]
II. Frequently Asked Questions (FAQs)
Here we address common observations and questions that arise during the handling, storage, and use of this compound.
FAQ 1: My sample of this compound has turned yellow/brown upon storage. What happened?
-
Short Answer: The color change is a strong indicator of oxidation.
-
Detailed Explanation: Indene and its derivatives are known to be sensitive to atmospheric oxygen.[3][5] The degradation is often initiated by radical reactions, particularly at the allylic C1 position. Exposure to oxygen, especially when accelerated by light or heat, can lead to the formation of hydroperoxides, which can then decompose into a mixture of colored byproducts, including indenones and polymeric materials.[3][5] The initial oxidation products, such as hydroxyindene and indenone, are often colored and can lead to the observed change from a colorless or pale yellow solid/oil to a more intensely colored substance.[3]
FAQ 2: I am seeing unexpected peaks in my NMR/LC-MS analysis after a reaction. What are the likely degradation products?
-
Short Answer: The most common degradation products are the corresponding indenone, indanone, and potentially oligomers or polymers.
-
Detailed Explanation: Based on the known reactivity of the indene scaffold, you should look for mass signals corresponding to the following structures:
-
4-(4-(tert-butyl)phenyl)-2-methyl-1H-inden-1-one: (M+16 Da) - This is the product of oxidation at the C1 position.
-
4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one (Indanone): (M+18 Da, from subsequent reactions) - Can form from rearrangement or further oxidation of intermediates.
-
Polymeric/Oligomeric Species: (High molecular weight peaks) - Indenes can undergo polymerization, which may be initiated by trace acids, light, or radicals.[2]
-
Isomers: Under certain conditions (e.g., acid or base catalysis), the double bond can migrate.
-
FAQ 3: My reaction yield is inconsistent when using this indene derivative. What could be the cause?
-
Short Answer: Inconsistent yields are often due to variable purity of the starting material caused by degradation during storage or handling.
-
Detailed Explanation: Since this compound is air-sensitive, its purity can decrease over time if not stored properly.[5][6] Even small amounts of oxidized impurities can potentially interfere with sensitive downstream reactions, such as organometallic catalyst formation. Using a freshly purified batch or accurately determining the purity of the stored material before each reaction is crucial for reproducibility. Inappropriate handling, such as weighing the compound in the open air, can introduce enough moisture and oxygen to affect sensitive catalytic reactions.[6]
FAQ 4: What are the ideal storage conditions for this compound?
-
Short Answer: Store under an inert atmosphere (argon or nitrogen), protected from light, and at reduced temperatures.
-
Detailed Explanation: To minimize degradation, this compound should be treated as an air-sensitive compound.[5]
-
Atmosphere: The best practice is to store the material in a sealed vial or ampoule inside a nitrogen or argon-filled glovebox.[7] If a glovebox is unavailable, use a Schlenk flask sealed under a positive pressure of inert gas.
-
Temperature: Storage in a freezer (-20 °C) is recommended to slow the rate of any potential degradation reactions. When removing from the freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.[8]
-
Light: Store in an amber vial or a flask wrapped in aluminum foil to prevent photo-oxidation.[5]
-
III. Troubleshooting Guide
This section provides a problem-solving framework for specific issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid/liquid turns dark yellow or brown during a reaction. | 1. Oxygen leak in the reaction setup. 2. Peroxides in the solvent (especially ethers like THF). 3. Reaction temperature is too high. | 1. Check all seals and joints in your glassware. Ensure a positive flow of inert gas. 2. Use freshly distilled or inhibitor-free, anhydrous solvents packaged under nitrogen. Test for peroxides. 3. Run the reaction at the lowest effective temperature. |
| Formation of an insoluble, sticky precipitate. | Polymerization of the indene derivative. | 1. Ensure starting materials and solvents are free of trace acids or radical initiators. 2. Purify the indene immediately before use via column chromatography or distillation if applicable. 3. Degas solvents thoroughly before use. |
| Low or no conversion in a metalation reaction (e.g., with n-BuLi). | 1. Degraded (oxidized) indene starting material. 2. "Wet" or poor-quality solvent. 3. Inaccurate quantification of the indene due to impurities. | 1. Purify the indene. A simple filtration through a plug of neutral alumina or silica under inert conditions can sometimes remove polar impurities. 2. Use freshly distilled/dried, anhydrous solvents. 3. Re-evaluate the purity of the indene by 1H NMR and adjust stoichiometry accordingly. |
IV. Key Experimental Protocols
Protocol 1: Purification of this compound via Flash Chromatography
This protocol should be performed using air-free techniques to prevent degradation.
-
Preparation: Dry a glass chromatography column and all collection flasks in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Slurry Packing: Pack the column with silica gel (or neutral alumina) using a low-polarity, degassed solvent like hexanes.
-
Sample Loading: In a glovebox or using a Schlenk line, dissolve the crude indene derivative in a minimal amount of degassed toluene or hexanes. Adsorb this solution onto a small amount of silica gel.
-
Dry Loading: Carefully add the silica with the adsorbed compound to the top of the packed column.
-
Elution: Elute the compound using a degassed mobile phase, starting with pure hexanes and gradually increasing polarity if necessary (e.g., with ethyl acetate). The pure indene derivative is non-polar and should elute quickly.
-
Fraction Collection: Collect the fractions in pre-dried Schlenk flasks.
-
Solvent Removal: Combine the pure fractions and remove the solvent under vacuum using a Schlenk line and a cold trap.[9]
-
Storage: Immediately place the purified compound under a positive pressure of argon or nitrogen and store in a freezer protected from light.[7][8]
Protocol 2: Handling and Weighing Air-Sensitive Indene Derivatives
-
Glovebox Method (Preferred):
-
Bring the sealed vial of the indene derivative inside the glovebox antechamber.
-
Cycle the antechamber atmosphere as per the glovebox protocol.
-
Once inside, open the vial and weigh the desired amount directly into your reaction flask on a tared balance.[7]
-
Seal the reaction flask before removing it from the glovebox.
-
-
Schlenk Line Method:
-
Place your sealed reaction flask (with a stir bar and septum) on the Schlenk line and perform at least three evacuate-refill cycles with inert gas.[9]
-
With the indene vial under a positive pressure of inert gas (e.g., via a needle attached to a gas bubbler), quickly remove the required amount and add it to the reaction flask against a counter-flow of inert gas.
-
This method is less precise and introduces a higher risk of brief air exposure. It is more suitable for less sensitive reactions or for transferring solutions of the compound.
-
V. Visualizing Degradation & Handling
Diagram 1: Primary Degradation Pathway
This diagram illustrates the most common degradation route for the indene core: oxidation at the allylic C1 position.
Caption: Primary oxidative degradation pathway of the indene core.
Diagram 2: Decision Workflow for Handling
This workflow helps researchers choose the appropriate handling technique based on the sensitivity of their experiment.
Caption: Decision tree for handling air-sensitive indene derivatives.
VI. References
-
Air Sensitive Compounds. (n.d.). Ossila. Retrieved from --INVALID-LINK--
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews, 100(4), 1391–1434.
-
Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. (2021). The Journal of Physical Chemistry C. Retrieved from --INVALID-LINK--
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. Retrieved from --INVALID-LINK--
-
Zhang, L., et al. (2020). Atmospheric oxidation of indene initiated by OH radical in the presence of O2 and NO: A mechanistic and kinetic study. Atmospheric Environment, 223, 117234.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (Part 4). (2013). ChemistryViews. Retrieved from --INVALID-LINK--
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Indene. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Substituent Effects. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from --INVALID-LINK--
-
An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Indene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ossila.com [ossila.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing metallocene catalysts derived from the 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene ligand system. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues related to catalyst deactivation, ensuring the integrity and success of your experiments. Our approach is rooted in a deep understanding of the underlying chemical principles governing catalyst performance.
Troubleshooting Guide: A Proactive Approach to Catalyst Deactivation
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Drastic Drop in or Complete Lack of Catalytic Activity
Question: I have prepared my this compound based zirconium dichloride catalyst, activated it with methylaluminoxane (MAO), but I am observing very low to no polymerization activity. What are the potential causes and how can I rectify this?
Answer: The abrupt loss of catalytic activity is a common yet multifaceted issue that primarily points towards problems with the catalyst's active sites. The most probable culprits are impurities and improper activation.
Underlying Causality: Metallocene catalysts, particularly the highly electrophilic cationic species formed upon activation, are extremely sensitive to Lewis basic impurities. Water, oxygen, and polar organic compounds can coordinate to the metal center, effectively "poisoning" the catalyst by blocking the site for monomer coordination and insertion. Furthermore, the formation of stable, inactive dimeric zirconium species is a known deactivation pathway for some metallocene systems, especially at low activator-to-catalyst ratios.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Rigorous Purification of Reagents and Solvents:
-
Solvents (e.g., Toluene): Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
-
Monomer (e.g., Ethylene, Propylene): Pass the monomer gas through a series of purification columns containing molecular sieves and deoxygenating catalysts.
-
Inert Gas (Nitrogen or Argon): Utilize a high-purity inert gas source and consider an additional in-line purifier to remove trace oxygen and moisture.
-
-
Verification of Inert Atmosphere Techniques:
-
All catalyst manipulations, including synthesis, storage, and transfer, must be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.
-
Ensure all glassware is rigorously dried in an oven and cooled under vacuum before use.
-
-
Optimization of Activator (MAO) Ratio and Addition:
-
The ratio of MAO to the zirconocene complex is critical. A low ratio can lead to incomplete activation and the formation of inactive dinuclear complexes.[1]
-
Start with a well-established Al:Zr ratio from the literature for similar indenyl systems, typically in the range of 500:1 to 2000:1 for homogeneous polymerization.
-
Ensure the MAO solution is fresh and has been stored under inert conditions to maintain its activity.
-
-
Systematic Blank and Control Reactions:
-
Run a "blank" reaction with all components except the catalyst to ensure no background reactivity or inhibition from the setup.
-
If possible, use a well-characterized, robust metallocene catalyst as a positive control to verify the integrity of your reagents and experimental setup.
-
Issue 2: Initial Burst of Activity Followed by Rapid Deactivation
Question: My polymerization reaction starts with a high initial rate, but the activity quickly diminishes over time, leading to a lower than expected yield. What is causing this rapid decay?
Answer: This behavior is characteristic of catalyst decay mechanisms that occur on the timescale of the polymerization reaction itself. The likely causes include the formation of dormant species, thermal instability, or fouling of the active sites.
Underlying Causality: For some metallocene catalysts, chain transfer reactions can lead to the formation of dormant or less active species. For instance, β-hydride elimination can result in the formation of a metal-hydride and a vinyl-terminated polymer chain. While the metal-hydride can be reactivated, the process might be slow. Additionally, at higher temperatures, the catalyst's structural integrity may be compromised, leading to irreversible deactivation. Finally, in heterogeneous or slurry polymerizations, the growing polymer can encapsulate the catalyst particles, hindering monomer access to the active sites.
Troubleshooting and Optimization Strategies:
-
Temperature Control: Elevated temperatures can accelerate deactivation pathways. For propylene polymerization with similar C1-symmetric indenyl systems, temperatures around 60°C have shown good activity.[3] It is crucial to maintain a stable and optimized reaction temperature.
-
Monomer Concentration: Maintaining a consistent and sufficiently high monomer concentration can favor the rate of propagation over deactivation pathways.
-
Cocatalyst and Scavengers: The presence of alkylaluminum compounds, often present in MAO, can act as scavengers for impurities. In some cases, the addition of a small amount of a scavenger like triisobutylaluminum (TIBA) prior to catalyst injection can be beneficial.
-
Supported Catalysis: For industrial applications, immobilizing the catalyst on a support like silica can enhance stability and control polymer morphology, potentially mitigating some deactivation issues.
Frequently Asked Questions (FAQs)
Q1: How do the substituents on the this compound ligand influence catalyst stability?
A1: The bulky tert-butylphenyl group at the 4-position and the methyl group at the 2-position of the indenyl ligand play a significant role in the catalyst's performance. The steric bulk of the tert-butylphenyl group can influence the stereoselectivity of the polymerization and may also provide some steric protection to the metal center, potentially slowing down certain deactivation pathways. The 2-methyl substituent can affect the electronic properties and the geometry of the active site, which in turn influences activity and stability. The overall C1-symmetry of the resulting metallocene complex is crucial for producing stereoregular polymers like isotactic polypropylene.[3]
Q2: Can a deactivated this compound based catalyst be regenerated?
A2: Regeneration of metallocene catalysts is challenging and often not practical on a laboratory scale. Deactivation due to poisoning by impurities is generally irreversible. If deactivation is due to the formation of certain dormant species, it might be possible to reactivate them under specific conditions, but this is highly system-dependent. For industrial-scale heterogeneous catalysts, regeneration by burning off coke deposits is a known process, but this is less relevant for the typical applications of these specific metallocene catalysts in a laboratory setting.
Q3: What is the recommended storage procedure for the this compound ligand and its corresponding metallocene complex?
A3: Both the ligand and the metallocene complex should be stored under a dry, inert atmosphere (e.g., in a glovebox or a sealed container under argon or nitrogen) at low temperatures (e.g., -20°C) to prevent degradation. Exposure to air and moisture must be strictly avoided.
Visualizing Catalyst Activation and Deactivation
The following diagrams illustrate the key pathways involved in the activation of a this compound based zirconocene dichloride catalyst and a common deactivation mechanism.
Caption: Catalyst Activation Pathway
Caption: Common Deactivation Pathways
Experimental Protocols
Generalized Protocol for Propylene Polymerization
This protocol is a composite of procedures found in the literature for similar indenyl-based zirconocene catalysts and should be optimized for the specific this compound system.[3]
Materials:
-
This compound based zirconocene dichloride (precatalyst)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Anhydrous toluene (solvent)
-
Polymerization-grade propylene
-
Methanol (for quenching)
-
Acidified methanol (for catalyst residue removal)
-
Nitrogen or Argon (for inert atmosphere)
Procedure:
-
Reactor Setup: A glass reactor is thoroughly dried and purged with inert gas. Anhydrous toluene is cannulated into the reactor.
-
Monomer Saturation: The toluene is saturated with propylene at the desired reaction temperature and pressure.
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the required amount of MAO solution is added to a solution of the zirconocene precatalyst in toluene. The mixture is typically aged for a short period.
-
Polymerization Initiation: The activated catalyst solution is injected into the stirred, propylene-saturated toluene in the reactor to initiate polymerization.
-
Reaction Monitoring: The polymerization is allowed to proceed for the desired time, maintaining constant temperature and propylene pressure.
-
Quenching: The reaction is terminated by the addition of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.
-
Purification and Drying: The polymer is filtered, washed repeatedly with methanol, and dried in a vacuum oven to a constant weight.
Quantitative Data Summary
The performance of metallocene catalysts is highly dependent on reaction conditions. The following table provides an illustrative example of how key parameters can affect the outcome of a polymerization reaction. The values are hypothetical and should be determined experimentally for the specific catalyst system.
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 40 | 60 | 80 |
| Al:Zr Ratio | 1000:1 | 1000:1 | 1000:1 |
| Activity (kg PP/mol Zr·h) | Moderate | High | Low (deactivation) |
| Polymer Molecular Weight ( g/mol ) | High | Moderate | Low |
| Isotacticity (%) | High | High | Moderate |
References
overcoming solubility issues of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
A Guide to Overcoming Solubility Challenges
From the Office of the Senior Application Scientist
Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming the solubility challenges associated with 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene (referred to herein as "the compound"). As a highly hydrophobic molecule, achieving and maintaining its solubilization in aqueous systems suitable for biological assays is a critical, non-trivial step for generating reliable and reproducible data. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in established principles of formulation science.
Part 1: Understanding the Challenge - Physicochemical Profile
Before troubleshooting, it's crucial to understand the root cause of the solubility issues. The structure of this compound is characterized by a large, non-polar polycyclic aromatic indene core coupled with a tert-butylphenyl group. These features result in a molecule that is highly hydrophobic, or lipophilic ("fat-loving"), and consequently, practically insoluble in water.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₂₀H₂₂[1] | A relatively large organic molecule. |
| Molecular Weight | ~262.39 g/mol [1] | Contributes to low aqueous solubility. |
| XLogP3 / LogP | ~5.6 - 6.2[2][3] | This high value indicates extreme hydrophobicity and a strong preference for lipidic environments over aqueous ones. |
| Hydrogen Bond Donors | 0[2][3] | Lack of hydrogen bond donors prevents favorable interactions with water molecules. |
| Hydrogen Bond Acceptors | 0[2][3] | Lack of hydrogen bond acceptors further limits interaction with water. |
The high LogP value is the most telling predictor of poor aqueous solubility. A LogP greater than 3 suggests that the compound is significantly more soluble in octanol (a surrogate for lipids) than in water.[4] This intrinsic property is the primary hurdle to overcome in experimental setups.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
FAQ 1: I need to make a stock solution. What solvent should I use?
Answer: For a highly hydrophobic compound like this, a concentrated stock solution must be prepared in a 100% organic solvent. Water should be avoided entirely at this stage.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended choice for in vitro biological assays. It is a powerful, water-miscible organic solvent.
-
Ethanol (Absolute/200 Proof): A good alternative to DMSO, though sometimes slightly less effective for extremely hydrophobic compounds.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in efficacy to DMSO.
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5][6]
-
Weighing: Accurately weigh out the desired mass of the compound (MW: ~262.39 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh 2.62 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. Ensure the vial is tightly capped.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or haziness. The solution should be perfectly clear.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled amber glass vial at -20°C or -80°C to protect from light and prevent degradation.[5][7]
FAQ 2: My compound precipitates when I add the stock solution to my aqueous cell culture media or buffer. What should I do?
Answer: This is the most common problem and is expected. When the DMSO stock is diluted into an aqueous environment, the compound "crashes out" because the overall solvent polarity becomes too high to keep it dissolved. The key is to keep the final concentration of the organic solvent as high as is tolerable for your assay, while ensuring the compound's concentration is below its solubility limit in that specific mixed-solvent system.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Immediate Actions:
-
Reduce Final Compound Concentration: Your target concentration may be above the solubility limit. Try a lower concentration.
-
Increase Final Co-Solvent Concentration: The final concentration of DMSO or ethanol in your assay is critical. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive even to 0.1%.[8][9] You must validate the highest tolerable concentration for your specific cell line or assay that does not produce artifacts.
-
Improve Dilution Technique: Add the stock solution to your media/buffer while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
FAQ 3: What are advanced formulation strategies if co-solvents alone are not enough?
Answer: When simple co-solvent systems fail, especially for higher concentration or in vivo studies, more advanced formulation techniques are required. These methods encapsulate the hydrophobic molecule in a carrier system that is water-soluble.[10][11]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble complex.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]
Caption: Cyclodextrin encapsulates a hydrophobic compound.
Protocol: Formulation with HP-β-Cyclodextrin
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water).
-
Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent like ethanol.
-
Slowly add the compound solution to the stirring HP-β-CD solution.
-
Stir the mixture overnight at room temperature to allow for complexation.
-
Remove the organic solvent via rotary evaporation or nitrogen stream.
-
Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.
-
Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).
For very challenging compounds or oral delivery applications, lipid-based formulations are a powerful option.[15] These can range from simple micellar solutions using surfactants to more complex self-emulsifying drug delivery systems (SEDDS).[4][16][17]
Surfactants (e.g., Kolliphor® EL, Tween® 80) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can dissolve your compound, and a hydrophilic shell that makes the entire particle water-soluble.[18]
Comparison of Advanced Formulation Strategies:
| Technique | Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces bulk solvent polarity.[10] | Simple, quick, inexpensive. | Limited capacity, potential for precipitation upon dilution, solvent toxicity.[19][20] | In vitro screening at low concentrations. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[21] | High capacity, low toxicity, forms true solutions.[22] | Can be expensive, may alter pharmacology if binding is too strong. | In vitro and in vivo studies requiring true solutions. |
| Lipid/Surfactant | Sequestration in micellar or lipid cores.[15][23] | Very high solubilization capacity, enhances oral absorption.[17] | Forms dispersions (not true solutions), potential for toxicity, complex development. | In vivo oral/parenteral delivery. |
FAQ 4: How do I know if my compound is truly dissolved or just a fine suspension?
Answer: This is a critical quality control step. A fine, colloidal suspension can be mistaken for a solution but will produce inconsistent and erroneous results in assays.
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through the solution in a dark room. A true solution will show no beam path. If you can see the path of the laser beam, it indicates the presence of suspended particles scattering the light.
-
Filtration Test: Filter your preparation through a 0.22 µm syringe filter. Re-measure the concentration of the filtrate. If the concentration drops significantly, your compound was not fully dissolved and was removed by the filter.
-
Dynamic Light Scattering (DLS): For advanced characterization, DLS can measure the size of particles in the solution. True solutions should not contain particles in the nanometer range, whereas micellar or lipid-based formulations will show a defined particle size distribution.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 1-(4-tert-butylphenyl)-2-ethyl-1H-indene | C21H24 | CID 154453315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. stock solution - Water Purification [tidjma.tn]
- 6. reagent.co.uk [reagent.co.uk]
- 7. fastercapital.com [fastercapital.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. scielo.br [scielo.br]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 17. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 21. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 22. research.aston.ac.uk [research.aston.ac.uk]
- 23. researchgate.net [researchgate.net]
refinement of the synthetic protocol for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
Welcome to the dedicated technical support guide for the synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect a common synthetic pathway, offering field-proven insights, troubleshooting solutions for common experimental hurdles, and answers to frequently asked questions to streamline your research and development efforts.
Synthetic Overview & Core Logic
The synthesis of 4-aryl-substituted indenes is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A robust and frequently employed strategy involves the construction of an indanone intermediate, followed by its conversion to the target indene. This approach offers flexibility and utilizes well-established, reliable chemical transformations.
The overall workflow can be visualized as a three-stage process:
Technical Support Center: Synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and minimize the formation of impurities during its preparation. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions to ensure the integrity and purity of the final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic pathway, which we will be troubleshooting, is a three-step process:
-
Friedel-Crafts Acylation/Cyclization: Formation of 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-one.
-
Reduction: Conversion of the indenone intermediate to 4-(4-(tert-butyl)phenyl)-2-methyl-2,3-dihydro-1H-inden-1-ol.
-
Dehydration: Elimination of water from the indanol to yield the target indene.
Below is a troubleshooting flowchart to guide you through potential issues at each stage.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation/Cyclization
Q1: My Friedel-Crafts reaction is giving a low yield of the desired indenone intermediate. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylations, especially those followed by an intramolecular cyclization, can stem from several factors.[1][2]
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is crucial. Ensure it is anhydrous and from a fresh container, as it is highly hygroscopic. Stoichiometrically, more than one equivalent of the catalyst is often required because it complexes with the carbonyl group of the product.[2]
-
Reaction Conditions: The reaction is sensitive to temperature. Running the initial acylation at a low temperature (0-5 °C) can improve selectivity, followed by heating to facilitate the cyclization.
-
Substrate Purity: Ensure your starting materials, particularly the acylating agent precursor (e.g., a substituted butanoyl chloride), are of high purity.
Troubleshooting Steps:
-
Use a freshly opened container of AlCl₃ or another suitable Lewis acid.
-
Increase the molar ratio of the Lewis acid to the limiting reagent incrementally.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts reaction, suggesting the formation of isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in Friedel-Crafts reactions with substituted aromatic compounds like tert-butylbenzene.[2] The tert-butyl group is an ortho-, para-director. While the para-substituted product is generally favored due to steric hindrance, the ortho-isomer can also form.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Employing a bulkier Lewis acid catalyst can sometimes enhance the preference for para-substitution.
-
Temperature Control: Lowering the reaction temperature can increase the kinetic preference for the para-isomer.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.
Purification of Isomers: If isomeric impurities are unavoidable, they can often be separated by column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.
Step 2: Reduction of the Indenone Intermediate
Q1: My reduction of the indenone to the indanol is incomplete, and I see starting material remaining on the TLC. What should I do?
A1: Incomplete reduction is a frequent issue, often related to the reactivity of the reducing agent or the reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[3][4]
-
Reagent Stoichiometry and Activity: While NaBH₄ is a mild reducing agent, it can decompose in protic solvents.[3] Using a sufficient excess of fresh NaBH₄ is crucial.
-
Temperature and Reaction Time: The reduction is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and then allowed to warm to room temperature to ensure completion.
Troubleshooting Steps:
-
Use a 1.5 to 2-fold molar excess of NaBH₄ relative to the indenone.
-
Ensure the NaBH₄ is fresh and has been stored properly.
-
Add the NaBH₄ portion-wise to the cooled solution of the indenone to maintain control over the reaction.
-
Allow the reaction to stir for an adequate amount of time, monitoring its progress by TLC until the starting material is no longer visible.
Step 3: Dehydration of the Indanol Intermediate
Q1: The dehydration of my indanol is resulting in a mixture of isomeric indenes. How can I favor the formation of the desired this compound?
A1: Acid-catalyzed dehydration of alcohols can lead to a mixture of alkene isomers.[5] The product distribution is often governed by the relative stability of the resulting alkenes (Zaitsev's rule) and the reaction conditions.
-
Thermodynamic vs. Kinetic Control: The desired 1H-indene is generally the more thermodynamically stable isomer due to the conjugated system. Reaction conditions that favor thermodynamic equilibrium, such as higher temperatures and longer reaction times, will typically favor the formation of this product.
-
Choice of Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is typically used. The choice and concentration of the acid can influence the product ratio.
Optimization Strategies:
-
Employ a catalytic amount of a strong acid like p-TsOH in a solvent that allows for the azeotropic removal of water (e.g., toluene) using a Dean-Stark apparatus. This drives the equilibrium towards the dehydrated product.
-
Carefully control the reaction temperature. Higher temperatures will generally favor the formation of the more substituted and conjugated alkene.
Q2: My final indene product is contaminated with the indanol intermediate. How can I ensure complete dehydration?
A2: The presence of the starting indanol indicates an incomplete reaction.
Troubleshooting Steps:
-
Increase the reaction time and/or temperature to drive the dehydration to completion.
-
Ensure that water is being effectively removed from the reaction mixture, as its presence can inhibit the forward reaction.
-
If the reaction still does not go to completion, consider using a stronger dehydrating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Friedel-Crafts acylation/cyclization step to maximize yield and purity?
A1: The most critical parameters are the exclusion of moisture, the quality and stoichiometry of the Lewis acid catalyst, and temperature control. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid.[2]
Q2: What is a suitable solvent system for the column chromatography purification of the final indene product?
A2: For the purification of relatively non-polar compounds like this compound, a common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes.[6][7][8] One would typically start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.
Q3: Can I use a different reducing agent instead of sodium borohydride for the reduction of the indenone?
A3: Yes, other reducing agents can be used. However, sodium borohydride is often preferred due to its mildness, selectivity for ketones in the presence of other functional groups, and operational simplicity.[3][4] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require more stringent anhydrous conditions.
Q4: What is the best way to monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of these reactions.[6][7][9] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the reactant and the appearance of the product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential:
-
Friedel-Crafts Reaction: Lewis acids like AlCl₃ react violently with water. Handle them in a fume hood and ensure all glassware is dry. The reaction can be exothermic, so proper temperature control is necessary.
-
Sodium Borohydride: While less reactive than LiAlH₄, NaBH₄ reacts with acidic and protic solvents to release hydrogen gas, which is flammable.[3]
-
Solvents: Many organic solvents used in this synthesis are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Prepare the Column: A slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes) is packed into a glass column.
-
Load the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water, can be effective.[10][11]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.
Data Presentation
| Parameter | Friedel-Crafts Acylation | Reduction | Dehydration |
| Typical Yield | 60-75% | 85-95% | 80-90% |
| Key Reagents | AlCl₃, acyl chloride precursor | NaBH₄ | p-TsOH |
| Common Solvents | Dichloromethane, 1,2-dichloroethane | Methanol, Ethanol | Toluene |
| Typical Temp. | 0 °C to reflux | 0 °C to RT | Reflux |
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aroonchande.com [aroonchande.com]
- 8. magritek.com [magritek.com]
- 9. silicycle.com [silicycle.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Guide to the Structural Elucidation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene: A Comparative Analysis Using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a substituted indene derivative. In the absence of readily available, published experimental spectra for this specific molecule, we will leverage foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to predict and interpret its spectral characteristics. This approach serves as a robust framework for analysis when encountering new compounds, comparing predicted data with what would be expected from alternative or related structures.
The Subject: Molecular Structure and Significance
The target molecule, this compound, possesses a molecular formula of C₂₀H₂₂ and a molecular weight of 262.39 g/mol . Its structure comprises a 2-methyl-1H-indene core substituted at the 4-position with a 4-(tert-butyl)phenyl group. Understanding the precise arrangement of these moieties is critical, and is achievable through the complementary techniques of NMR and mass spectrometry.
comparative study of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene with other indenyl ligands
An In-Depth Comparative Guide to 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene and Other Indenyl Ligands in Catalysis
Executive Summary
The strategic design of ligands is a cornerstone of modern organometallic chemistry and catalysis. Among the vast array of ligand architectures, indenyl moieties have garnered significant attention, particularly in the development of single-site catalysts for olefin polymerization.[1][2] The unique electronic and steric properties of the indenyl framework, a fusion of a cyclopentadienyl and a benzene ring, allow for fine-tuning of catalyst performance.[3][4] This guide provides a comparative analysis of this compound, a specialized indenyl ligand, contextualizing its structural features and potential catalytic impact against other well-established indenyl systems. We will explore how specific substitutions on the indenyl ring—such as the 2-methyl group and the bulky 4-aryl substituent—influence the activity, selectivity, and stability of the resulting metallocene catalysts. This analysis is supported by a review of foundational studies on substituted indenyl ligands and includes detailed experimental protocols for synthesis and catalytic evaluation.
The Indenyl Ligand: A Privileged Scaffold in Catalysis
The indenyl ligand is a benzo-fused derivative of the cyclopentadienyl (Cp) ligand.[3] This fusion is not a trivial structural modification; it imparts unique properties that often lead to enhanced catalytic performance, a phenomenon known as the "indenyl effect".[3][4] This effect is largely attributed to the ability of the indenyl ligand to undergo "ring slippage," changing its coordination hapticity (from η⁵ to η³) more readily than a standard Cp ligand.[3] This flexibility can facilitate substrate coordination and product release, often resulting in higher reaction rates in catalytic cycles.[3]
Metallocene catalysts, particularly those of Group 4 metals like zirconium and hafnium, featuring indenyl ligands have become indispensable in producing polymers with controlled microstructures and narrow molecular weight distributions.[1][5] The stereochemical arrangement of the indenyl ligands in ansa-metallocenes (where two indenyl rings are linked by a bridge) is a critical determinant of polymer tacticity, enabling the synthesis of isotactic, syndiotactic, or atactic polymers.[6][7]
Profile of a Highly Substituted Ligand: this compound
The ligand this compound (C₂₀H₂₂) is a sophisticated architecture designed to exert precise steric and electronic control within a catalyst's coordination sphere.[8][9] Its structure can be deconstructed into two key substitution patterns on the basic indenyl framework:
-
2-Methyl Substitution: The presence of a methyl group at the 2-position of the indenyl ring is a well-established strategy for enhancing the properties of metallocene catalysts. This substitution has been shown to significantly increase the molecular weight of the polymers produced.[5] The steric hindrance from the 2-methyl group can restrict chain termination pathways, leading to the formation of longer polymer chains. However, this increased steric bulk can sometimes come at the expense of catalytic activity.[5]
-
4-Aryl Substitution: The introduction of a bulky aryl group, such as the 4-(tert-butyl)phenyl moiety, at the 4-position of the indenyl ring introduces significant steric shielding. This large substituent can influence the orientation of an incoming monomer during the polymerization process, thereby affecting the stereoselectivity of the catalyst. Furthermore, bulky groups on the six-membered ring of the indenyl ligand can impact the rotation of the entire ligand system in unbridged metallocenes, which is a key factor in producing elastomeric polyolefins.[10]
The combination of these two features in this compound suggests a ligand designed to produce high molecular weight polymers with potentially high stereoregularity. The bulky 4-aryl group is expected to create a well-defined chiral pocket around the metal center, while the 2-methyl group promotes chain growth.
Comparative Analysis with Other Indenyl Ligands
To fully appreciate the potential of this compound, it is instructive to compare it with other common indenyl ligand types. The performance of the resulting metallocene catalysts (typically zirconocenes activated by methylaluminoxane, MAO) is the primary basis for comparison.
| Ligand Type | Key Structural Feature(s) | Typical Effect on Catalysis | Potential Advantage(s) | Potential Disadvantage(s) |
| Unsubstituted Indenyl | Basic indenyl framework | Baseline for comparison. | High activity due to lower steric hindrance. | Lower polymer molecular weight; less stereocontrol. |
| 2-Methylindenyl | Methyl group on the 5-membered ring. | Increases polymer molecular weight significantly.[5] | Production of high molecular weight polymers. | Often reduces catalytic activity.[5] |
| Benz[e]indenyl | An additional fused benzene ring. | Promotes higher comonomer incorporation.[5] | Better for producing copolymers (e.g., LLDPE). | Can lead to reduced polymer molecular weights compared to non-benzannulated analogs.[5] |
| This compound | 2-methyl group and a bulky 4-aryl group. | Predicted: High polymer molecular weight and high stereoselectivity. | Balances high molecular weight with precise stereocontrol. | Potentially lower catalytic activity due to significant steric bulk. |
| ansa-bis(indenyl) | Two indenyl ligands linked by a bridge (e.g., -SiMe₂- or -CH₂CH₂-).[1][5] | Rigid structure provides excellent stereocontrol.[6] | Production of highly isotactic or syndiotactic polymers. | Synthesis can be more complex; less flexible catalyst geometry. |
Experimental Design & Protocols
The trustworthiness of any comparative study rests on robust and reproducible experimental protocols.[11] Below are representative methodologies for the synthesis of a substituted indenyl ligand, its complexation to a metal center, and its subsequent use in polymerization.
Workflow for Catalyst Synthesis and Evaluation
The overall process involves a multi-step approach from ligand synthesis to final polymer analysis.
Caption: Experimental workflow from ligand synthesis to comparative catalyst evaluation.
Protocol 1: Synthesis of 4-Aryl-2-methyl-1H-indene (General Procedure)
This protocol is a generalized adaptation based on common synthetic routes for substituted indenes.[12][13]
-
Grignard Reaction: To a solution of 2-methyl-1-indanone in anhydrous THF at 0 °C, add a solution of 4-(tert-butyl)phenylmagnesium bromide (prepared from 1-bromo-4-(tert-butyl)benzene and magnesium turnings) dropwise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Dehydration: Concentrate the crude alcohol under reduced pressure. Dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap for 4 hours to remove water.
-
Purification: After cooling, wash the toluene solution with saturated NaHCO₃ solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target indene.
Protocol 2: Synthesis of bis[4-(4-(tert-butyl)phenyl)-2-methyl-1H-indenyl]zirconium Dichloride
This protocol follows a standard procedure for the synthesis of unbridged zirconocene dichlorides.
-
Deprotonation: Dissolve the synthesized indene ligand (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (2.0 equivalents) dropwise via syringe. A color change and/or precipitation of the lithium salt should be observed. Allow the mixture to slowly warm to room temperature and stir for 6 hours.
-
Complexation: In a separate flask, create a slurry of zirconium tetrachloride (ZrCl₄, 1.0 equivalent) in anhydrous toluene at -78 °C.
-
Addition: Transfer the freshly prepared indenyl lithium salt solution to the ZrCl₄ slurry via cannula.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Isolation: Remove the solvent under vacuum. Extract the solid residue with dichloromethane and filter through Celite to remove LiCl.
-
Crystallization: Concentrate the filtrate and recrystallize the product from a toluene/hexane mixture to obtain the pure zirconocene dichloride complex.
Protocol 3: Ethylene Polymerization Test
This is a representative procedure for evaluating catalytic activity.
-
Reactor Setup: Prepare a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Cocatalyst: Add toluene (100 mL) and a solution of methylaluminoxane (MAO) in toluene (e.g., 1000 equivalents relative to Zr).
-
Equilibration: Stir the solution at the desired reaction temperature (e.g., 50 °C) and saturate with ethylene gas (1 atm).
-
Initiation: Dissolve a known amount of the zirconocene catalyst precursor (e.g., 5 µmol) in a small amount of toluene and inject it into the reactor to initiate polymerization.
-
Polymerization: Maintain a constant ethylene pressure and temperature for a specified time (e.g., 30 minutes).
-
Termination: Quench the reaction by adding acidified methanol (10% HCl).
-
Polymer Isolation: Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven to a constant weight.
-
Analysis: Determine the catalytic activity (e.g., in kg PE / (mol Zr · h · bar)). Characterize the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Conclusion
The ligand this compound represents a highly tailored approach to catalyst design. By combining the known polymer molecular weight-enhancing effect of a 2-methyl substituent with the significant steric influence of a 4-aryl group, this ligand is poised to generate metallocene catalysts capable of producing high-performance polyolefins.[5] While the increased steric bulk may temper catalytic activity compared to less substituted analogs, the anticipated gains in polymer molecular weight and stereocontrol could be highly advantageous for specialized applications. The provided experimental framework offers a clear pathway for synthesizing this and related ligands, complexing them, and systematically evaluating their performance in olefin polymerization, thereby enabling researchers to validate these predictions and further explore the rich field of indenyl-based catalysis.
References
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. Supported permethylindenyl titanium catalysts for the synthesis of disentangled ultra-high molecular weight polyethylene ( dis UHMWPE) - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03418A [pubs.rsc.org]
- 3. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pslc.ws [pslc.ws]
- 7. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]
- 8. This compound | C20H22 | CID 9992901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. "Effects of ligand substitutions on the rotation rate of indenyl ligand" by G M. Wilmes, M B. France et al. [commons.emich.edu]
- 11. benchchem.com [benchchem.com]
- 12. Indene synthesis [organic-chemistry.org]
- 13. thekeep.eiu.edu [thekeep.eiu.edu]
A Comparative Guide to the Definitive Structural Validation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and medicinal chemistry. Substituted indenes, such as 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, are valuable scaffolds in materials science and pharmaceutical development, making their precise structural characterization non-negotiable.[1][2] This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other essential analytical techniques. We will explore the causality behind experimental choices and demonstrate how a multi-faceted approach creates a self-validating system for ultimate confidence in structural assignment.
While a public crystal structure for this compound is not available as of this writing, this guide will use data from closely related indene derivatives to illustrate the workflow, the richness of the data obtained, and the comparative power of this definitive technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single, high-quality crystal.[3][4] The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
The experimental journey from a synthesized powder to a validated crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is critical for success.
Experimental Workflow for Crystallographic Validation
The path from a synthesized compound to a final, validated structure is a linear but iterative process. The quality of the outcome at each stage is critically dependent on the success of the preceding step.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Causality in the Experimental Protocol
-
Synthesis and Purification: The synthesis of this compound must be followed by rigorous purification. The presence of impurities, even isomers or closely related byproducts, can inhibit crystallization or lead to disordered crystal structures, making data analysis impossible.
-
Crystallization: This is often the most challenging step.[3] The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Slow evaporation of a solvent in which the compound is sparingly soluble is a common and effective technique. The choice of solvent is crucial; it must not be too volatile (preventing ordered growth) or too non-volatile (taking impractically long). For a non-polar molecule like our target, a solvent system like dichloromethane/hexane or ethyl acetate/heptane would be a logical starting point.
-
Data Collection and Refinement: A mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The collected diffraction spots are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined, a process where the atomic positions are adjusted to best fit the experimental data. The quality of the final structure is assessed by metrics like the R-factor, which measures the agreement between the calculated and observed structure factors.
Comparative Analysis: Alternative and Complementary Techniques
Performance Comparison of Key Structural Elucidation Techniques
The choice of technique depends on the specific question being asked, from basic connectivity to high-resolution spatial arrangement.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound (solid, liquid, or gas) |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[8] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[9] | Molecular weight, elemental composition, fragmentation patterns[6] |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity info indirectly) |
| Strengths | Unambiguous 3D structure determination | Provides data on solution-state dynamics; non-destructive; no crystal needed[10] | High sensitivity; requires minimal sample; determines molecular formula |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain[3] | Does not provide precise bond lengths/angles; can be complex for large molecules[9] | Provides no 3D structural information on its own |
A Synergistic, Self-Validating Approach
The highest level of confidence in a molecular structure is achieved when multiple orthogonal techniques provide corroborating evidence. For our target molecule, the data from NMR and MS would be used to validate the hypothesis that is ultimately proven by X-ray crystallography.
Caption: Logical relationship of analytical techniques for structural validation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would first confirm the elemental composition of the synthesized product is indeed C₂₀H₂₂.
-
NMR Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. The number of signals, their chemical shifts, and splitting patterns would verify the presence of the tert-butyl group, the methyl group, the specific substitution pattern on the aromatic rings, and the connectivity of the indene core. 2D NMR techniques like COSY and HMBC would be used to piece together the final connectivity map.
-
X-ray Crystallography: Finally, the crystal structure would provide the definitive proof, showing the precise spatial arrangement of all 42 atoms, confirming the regiochemistry of the phenyl substitution, and detailing the planarity and geometry of the indene ring system.
Experimental Protocols
Protocol 1: Crystallization of an Indene Derivative
This protocol is a generalized procedure based on methods used for similar organic molecules.[11]
-
Preparation: Dissolve 10-20 mg of the highly purified compound (e.g., this compound) in a minimal amount of a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate) in a clean, small vial.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add one or two drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Growth: Cover the vial with a cap, pierced with a needle. This allows for very slow evaporation of the more volatile solvent, gradually decreasing the compound's solubility and promoting the slow growth of large, well-ordered crystals.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C) and leave undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal quality.
Protocol 2: X-ray Data Collection and Structure Refinement
-
Mounting: Mount the flash-cooled crystal on a goniometer head in the diffractometer.
-
Data Collection: Center the crystal in the X-ray beam. A modern diffractometer will automatically perform a series of scans, rotating the crystal and collecting thousands of diffraction reflections at a controlled low temperature (typically 100 K) to minimize thermal vibration.[12]
-
Data Reduction: The collected raw images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization.
-
Structure Solution: Software packages (e.g., SHELXS) are used to solve the phase problem using direct methods or Patterson methods, yielding an initial electron density map.[12]
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The model is refined using a least-squares minimization algorithm (e.g., using SHELXL), where atomic positions and thermal parameters are adjusted to improve the fit between the calculated diffraction pattern from the model and the observed experimental data.[12]
-
Validation: The final model is validated for geometric correctness and overall quality. The data is typically prepared in a Crystallographic Information File (CIF) format for publication and deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).
Illustrative Crystallographic Data
The following table contains representative crystallographic data for a related indene derivative, 2-(4-methoxyphenyl)-1H-indene, to illustrate the type of quantitative information obtained from a successful X-ray analysis.[11]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O |
| Formula Weight | 222.27 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a, b, c (Å) | 5.8347, 7.5584, 26.135 |
| α, β, γ (°) | 90, 92.772, 90 |
| Volume (ų) | 1151.3 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.051 |
| wR₂(all data) | 0.135 |
Conclusion
The structural validation of a novel chemical entity like this compound is a hierarchical process. While techniques like mass spectrometry and NMR spectroscopy are indispensable for confirming the molecular formula and atomic connectivity, they cannot provide the definitive, high-resolution three-dimensional information that is often critical in drug development and materials science. Single-crystal X-ray crystallography remains the unequivocal gold standard for this purpose. It delivers an unambiguous atomic-level picture, resolving any ambiguity in stereochemistry, regiochemistry, and conformation. By employing these techniques synergistically, researchers can build a self-validating dossier of evidence that establishes a molecule's structure with the highest possible degree of scientific certainty.
References
- 1. researchgate.net [researchgate.net]
- 2. Indene derivatives | JFE Chemical Corporation [jfe-chem.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. jchps.com [jchps.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current trends in macromolecular model refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of metallocene catalysts with different indenyl substituents
An In-Depth Guide to the Performance of Metallocene Catalysts: The Impact of Indenyl Substituents
As a Senior Application Scientist, the ability to rationally design catalysts to achieve specific polymer properties is paramount. In the world of polyolefins, metallocene catalysts represent a significant leap forward from traditional Ziegler-Natta systems, offering unprecedented control over polymer architecture.[1][2] This is largely due to their nature as "single-site" catalysts, where the well-defined coordination environment of the metal center allows for precise manipulation of the polymerization process through ligand modification.[3]
This guide provides a comprehensive comparison of metallocene catalysts featuring one of the most versatile and influential ligand systems: the indenyl group. We will explore how varying the substituents on the indenyl ligand framework directly impacts catalytic performance and the properties of the resulting polymers, supported by experimental data and established mechanistic principles.
A metallocene catalyst, in its simplest form, consists of a Group 4 metal (typically Zirconium or Titanium) sandwiched between two cyclopentadienyl (Cp) or related ring ligands.[4] These precursors, such as zirconocene dichloride, are inactive until activated by a cocatalyst, most commonly methylaluminoxane (MAO).[1][3] MAO serves to abstract a ligand (e.g., chloride) from the metal center, generating a highly electrophilic, catalytically active cationic species that can coordinate and polymerize olefin monomers.
Diagram: General Activation of a Metallocene Precursor
The following diagram illustrates the fundamental activation process of a metallocene dichloride catalyst by the cocatalyst MAO, leading to the formation of the active cationic species responsible for polymerization.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
<
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, a key intermediate in various synthetic pathways. We will delve into the principles, practical applications, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. This document is intended to equip researchers with the necessary knowledge to make informed decisions on the most suitable analytical strategies for their specific research and quality control needs.
Introduction: The Criticality of Purity in Synthesis
The biological activity, safety, and reproducibility of experimental results involving synthesized compounds are intrinsically linked to their purity.[1] Impurities, even in trace amounts, can lead to erroneous biological data, side reactions, and potential toxicity. For a compound like this compound, which may serve as a precursor in the development of therapeutic agents, ensuring its chemical integrity is of paramount importance. This guide will explore the multifaceted approach required for a robust purity assessment, moving beyond a simple percentage to a comprehensive profile of the synthesized material. The term "pure compound" can be subjective, with different expectations for organic and analytical chemists.[2] Therefore, defining the required purity level (e.g., 95%, 99%, 99.9%) is a critical first step that will dictate the necessary analytical techniques.[2]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. For this compound, a non-polar, aromatic hydrocarbon, several high-resolution techniques are applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[3][4] Its high resolving power allows for the separation of the main compound from structurally similar impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The retention time of each component is a characteristic feature used for identification and quantification.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation:
-
Column: A C18 column is commonly used for the separation of aromatic compounds.[3][5][6] (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic hydrocarbons.[3] For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm is a common wavelength for aromatic compounds).[3]
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation:
| Parameter | Ideal Result | Common Deviation & Implication |
| Main Peak | Sharp, symmetrical peak at a consistent retention time. | Broad or tailing peak may indicate column degradation or interaction with the stationary phase. |
| Purity (%) | >98% (application dependent) | Lower percentages indicate the presence of impurities. |
| Impurity Peaks | Minimal or no additional peaks. | Presence of other peaks signifies impurities, which may need to be identified. |
Workflow for HPLC Purity Assessment
Caption: Workflow for purity assessment using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique ideal for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method has been successfully used for the analysis of indene derivatives.[7]
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Instrumentation:
-
GC Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is suitable for separating aromatic compounds.[8] (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation of components with different boiling points.[9]
-
MS Detector: Electron Ionization (EI) at 70 eV is a common setting.[8]
-
-
Analysis: Inject the sample. The total ion chromatogram (TIC) will show the separated components, and the mass spectrum of each peak can be used for identification by comparing it to mass spectral libraries like the NIST library.[10]
Data Interpretation:
| Parameter | Expected Result for this compound | Potential Impurities |
| Retention Time | A single, major peak at a specific retention time. | Peaks at different retention times indicating byproducts or starting materials. |
| Mass Spectrum | A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₂₀H₂₂, MW = 262.39 g/mol ) and characteristic fragment ions.[11] | Mass spectra that do not match the target compound. |
Logical Relationship in GC-MS Analysis
Caption: Logical flow of a GC-MS experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also be used for quantitative purity assessment (qNMR).[12][13][14] ¹H and ¹³C NMR are the most common experiments.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique spectrum that corresponds to the molecular structure.[12]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire the ¹H NMR spectrum. The number of signals, their positions (chemical shift), their intensities (integration), and the splitting patterns (multiplicity) provide detailed information about the molecular structure.[12]
Data Interpretation:
-
Structural Confirmation: The observed signals should correspond to the expected protons in the this compound structure.
-
Purity Assessment: The presence of unexpected signals indicates impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative measure of purity. For quantitative NMR (qNMR), a certified internal standard is added to the sample to accurately determine the concentration and purity of the analyte.[15]
Elemental Analysis
Elemental analysis is a powerful technique for determining the elemental composition and, consequently, the purity of a compound.[16] It is a process where a sample is analyzed for its elemental composition, which can be both qualitative and quantitative.[17]
Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Instrumentation: An automated elemental analyzer.
-
Analysis: The instrument provides the percentage of C, H, and N in the sample.
Data Interpretation:
The experimental percentages are compared to the theoretical percentages calculated from the molecular formula (C₂₀H₂₂). A deviation of ±0.4% from the calculated values is generally considered acceptable for confirming sufficient purity for publication in many chemistry journals.[18][19]
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 91.55% | 91.15% - 91.95% |
| Hydrogen (H) | 8.45% | 8.05% - 8.85% |
A good match between the experimental and theoretical values provides strong evidence for the purity of the compound and helps confirm its structure.[17]
Comparative Summary and Recommendations
| Technique | Information Provided | Strengths | Limitations | Best For |
| HPLC | Quantitative purity, number of components. | High resolution, widely applicable, quantitative. | Requires a chromophore, may not detect all impurities. | Routine quality control, separation of complex mixtures. |
| GC-MS | Quantitative purity, molecular weight, structural information. | High sensitivity, definitive identification. | Limited to volatile and thermally stable compounds. | Identification of volatile impurities and byproducts. |
| NMR | Unambiguous structural confirmation, identification of impurities.[20] | Provides detailed structural information, can be quantitative (qNMR).[15][21] | Lower sensitivity than MS, can be complex to interpret. | Definitive structural elucidation and characterization. |
| Elemental Analysis | Elemental composition, confirmation of empirical formula.[17] | Provides fundamental information about composition. | Does not provide information about the nature of impurities. | Final confirmation of the composition of a pure compound. |
Recommendation: A multi-technique approach is highly recommended for a comprehensive purity assessment.
-
Initial Screening: Use HPLC or GC-MS for a rapid assessment of purity and to identify the presence of any significant impurities.
-
Structural Confirmation: NMR is essential for confirming the identity of the synthesized compound.
-
Final Purity Confirmation: For high-purity applications, elemental analysis provides an orthogonal confirmation of the compound's composition.
This integrated approach ensures a high degree of confidence in the quality of the synthesized this compound, which is critical for its subsequent use in research and development.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. jchps.com [jchps.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. benchchem.com [benchchem.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Indenyl Ligands in Catalysis: 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene vs. Unsubstituted Indene
For researchers and professionals in catalysis and polymer science, the design of the ligand framework is a critical determinant of a catalyst's efficacy. Within the expansive field of metallocene catalysis, indenyl-based ligands have become cornerstones for producing polyolefins with tailored properties.[1][2] This guide provides an in-depth, objective comparison between the highly functionalized 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene ligand and its foundational counterpart, the unsubstituted indene ligand. We will explore how strategic substitutions on the indenyl backbone translate into significant performance enhancements, supported by experimental principles and data.
The Foundational Ligands: Structural and Electronic Properties
The journey into advanced catalysis begins with understanding the fundamental building blocks. The unsubstituted indene and its strategically substituted derivatives present a fascinating case study in how subtle molecular changes can yield dramatic macroscopic effects.
Unsubstituted Indene: The simplest member of this ligand family, indene, consists of a benzene ring fused to a cyclopentadiene ring.[3] Upon deprotonation, it forms the indenyl anion, which coordinates to a metal center (typically Zirconium or Hafnium) in an η⁵-fashion. While an improvement over basic cyclopentadienyl (Cp) ligands due to the "indenyl effect"—a phenomenon where the ligand can slip to an η³-coordination mode, facilitating faster associative reactions—catalysts based on simple bis(indenyl) frameworks often exhibit moderate activity and produce low molecular weight, atactic polypropylene at industrially relevant temperatures.[1][3]
This compound: This advanced ligand incorporates two key substituents, each with a specific purpose rooted in enhancing catalytic performance.
-
2-methyl Group: The methyl group at the 2-position of the indenyl ring plays a crucial role in stereocontrol. In an ansa-metallocene structure (where two indenyl ligands are bridged), this substitution helps create a chiral environment that directs the orientation of incoming propylene monomers, leading to highly isotactic polypropylene.[4]
-
4-(4-(tert-butyl)phenyl) Group: The introduction of a bulky aryl group at the 4-position is a critical innovation. This substituent provides significant steric hindrance around the metal's coordination sphere. The primary consequence is the suppression of chain termination reactions, particularly β-hydride elimination. This steric shield allows the polymer chain to grow longer before termination, resulting in polymers with substantially higher molecular weights.[4][5] Furthermore, this bulky group can enhance catalyst stability and activity.
The structural differences are visualized below.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Homogeneous Group IVB Catalysts of New Generations for Synthesis of Ethylene-Propylene-Diene Rubbers: A Mini-Review | MDPI [mdpi.com]
- 3. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene and its Transition Metal Complexes
This guide provides a comprehensive framework for the electrochemical characterization of the novel ligand, 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, and its coordination complexes with various transition metals. In the ever-evolving landscape of organometallic chemistry and drug development, a thorough understanding of the redox properties of new molecular entities is paramount for predicting their reactivity, stability, and potential therapeutic or catalytic applications. This document serves as a detailed roadmap for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.
While specific experimental data for this particular substituted indene and its complexes is not yet extensively published, this guide synthesizes established principles of electrochemical analysis of indenyl systems to present a robust, albeit predictive, comparison. The insights herein are grounded in the well-documented "indenyl effect" and the influence of electronic substituent effects on the redox behavior of metal centers.[1][2]
Introduction: The Significance of Substituted Indenyl Ligands in Catalysis and Materials Science
Substituted indene derivatives are crucial precursors for metallocene catalysts used in olefin polymerization and are integral components in the development of advanced functional materials.[3] The electronic and steric properties of the indenyl ligand can be finely tuned by altering its substitution pattern, thereby influencing the catalytic activity and stability of the resulting metal complex. The introduction of a bulky tert-butylphenyl group at the 4-position and a methyl group at the 2-position of the indene scaffold in the target molecule, this compound, is anticipated to confer unique electronic and steric characteristics to its metal complexes.
The tert-butyl group, being electron-donating, is expected to increase the electron density on the indenyl ring system. This, in turn, will likely impact the redox potentials of the coordinated metal center, making oxidation more facile and reduction more challenging compared to unsubstituted indenyl complexes. Furthermore, the steric bulk of the tert-butylphenyl substituent may influence the geometry of the metal complex and its interaction with substrates in catalytic applications.
This guide will comparatively analyze the projected electrochemical behavior of this compound metal complexes against two hypothetical alternatives for a comprehensive understanding:
-
Alternative A: Unsubstituted Indenyl Complex: A baseline for evaluating the electronic effects of the substituents.
-
Alternative B: 4-Phenyl-2-methyl-1H-indene Complex: To isolate the effect of the tert-butyl group.
Comparative Electrochemical Performance: A Predictive Analysis
The primary technique for probing the redox behavior of these complexes is cyclic voltammetry (CV).[4][5] CV allows for the determination of formal reduction potentials (E°'), the number of electrons transferred in a redox event, and provides insights into the reversibility and kinetics of the electron transfer process.
Predicted Redox Potentials
The following table summarizes the anticipated formal reduction potentials for hypothetical Fe(II)/Fe(III) complexes of the target ligand and its alternatives. The values are presented versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry. The electron-donating nature of the tert-butyl group is expected to make the oxidation of the iron center easier (a more negative potential).
| Complex | Predicted E°' (Fe(II)/Fe(III)) vs. Fc/Fc⁺ (V) | Rationale |
| [Fe(4-(4-(tert-butyl)phenyl)-2-methyl-indenyl)₂] (Target) | -0.15 | The electron-donating tert-butyl group increases electron density on the iron center, facilitating its oxidation. |
| [Fe(4-phenyl-2-methyl-indenyl)₂] (Alternative B) | -0.10 | The phenyl group is less electron-donating than the tert-butylphenyl group, resulting in a slightly more difficult oxidation compared to the target complex. |
| [Fe(indenyl)₂] (Alternative A) | +0.05 | The absence of electron-donating substituents makes the oxidation of the iron center the most difficult among the three, hence the more positive potential. |
Note: These values are hypothetical and for comparative purposes only.
The Indenyl Effect and Reaction Kinetics
Transition metal indenyl complexes often exhibit enhanced rates of substitution reactions compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect".[1] This is attributed to the ability of the indenyl ligand to undergo a facile η⁵ to η³ "ring slip," which opens up a coordination site on the metal center for an incoming ligand. This associative substitution pathway is not typically observed in 18-electron cyclopentadienyl complexes.[1] The substituents on the indenyl ligand can modulate this effect. The bulky tert-butylphenyl group in the target complex may sterically hinder this ring slippage, potentially leading to slower substitution kinetics compared to less sterically encumbered indenyl complexes.
Experimental Protocols: A Step-by-Step Guide
To experimentally validate the predicted electrochemical behavior, the following detailed protocols for synthesis and cyclic voltammetry are provided.
Synthesis of this compound Metal Complexes
The synthesis of transition metal indenyl complexes typically involves the deprotonation of the indene to form the indenide anion, followed by a salt metathesis reaction with a suitable metal halide.[1][6]
Workflow for Synthesis:
Caption: Synthetic route to the target metal complex.
Step-by-Step Protocol:
-
Deprotonation: Dissolve 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise to the solution. The formation of the lithium indenide is often accompanied by a color change.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Complexation: In a separate flask, prepare a slurry of 0.5 equivalents of the desired metal halide (e.g., FeCl₂) in anhydrous THF under an inert atmosphere.
-
Slowly add the solution of the lithium indenide to the metal halide slurry at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure metal complex.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox properties of a species in solution.[5]
Experimental Setup for Cyclic Voltammetry:
Caption: A typical three-electrode setup for cyclic voltammetry.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1 mM solution of the metal complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is necessary to ensure the conductivity of the solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., a glassy carbon disk), a reference electrode (e.g., a silver/silver chloride electrode), and a counter electrode (e.g., a platinum wire).
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Record a cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential past the redox event of interest, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution as an internal standard and record another voltammogram. The well-defined, reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) is used to reference the potentials of the analyte.
-
Data Analysis: Determine the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials (Epa and Epc). The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit predictive, framework for the electrochemical characterization of this compound and its metal complexes. The proposed experimental protocols provide a solid foundation for researchers to synthesize and analyze these novel compounds. The anticipated results suggest that the electronic and steric properties of the substituted indenyl ligand will significantly influence the redox behavior of the metal center.
Future work should focus on the actual synthesis and detailed electrochemical investigation of these complexes to validate the hypotheses presented here. Further studies could also explore the catalytic activity of these complexes in various organic transformations, correlating their electrochemical properties with their catalytic performance. Such investigations will undoubtedly contribute to the rational design of new catalysts and functional materials with tailored properties.
References
- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. jetir.org [jetir.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
A Comparative Benchmarking Guide to the Catalytic Efficiency of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene Derivatives in Olefin Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall yield. In the field of olefin polymerization, metallocene catalysts derived from indenyl ligands have garnered significant attention due to their exceptional performance. This guide provides an in-depth comparative analysis of the catalytic efficiency of derivatives of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, benchmarking their performance against other substituted indenyl ligands. The insights and data presented herein are curated to empower researchers to make informed decisions in catalyst selection for their specific applications.
The "Indenyl Effect": A Catalyst's Intrinsic Advantage
Transition-metal indenyl complexes often exhibit enhanced reactivity in substitution and related reactions compared to their cyclopentadienyl counterparts.[1][2] This phenomenon, known as the "indenyl effect," is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from a η⁵ to a η³ coordination mode. This shift creates a vacant coordination site on the metal center, facilitating substrate binding and accelerating the catalytic cycle.[3][4][5] The fusion of a benzene ring to the cyclopentadienyl ring in the indenyl structure is key to this effect, as the aromaticity of the benzene ring provides a driving force for the η⁵-to-η³ rearrangement.[6] The strategic substitution on the indenyl ring further allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.
Benchmarking Catalytic Performance in Propylene Polymerization
The primary application for metallocene catalysts bearing indenyl ligands is in the polymerization of olefins, such as propylene. The structure of the ligand, particularly the substituents on the indenyl framework, plays a pivotal role in determining the catalytic activity, the molecular weight of the resulting polymer, and its stereochemistry.
This guide focuses on zirconocene catalysts, which are widely used in industrial and academic settings.[7] The catalytic activity is typically measured in kilograms of polymer produced per mole of Zirconium per hour (kg PP·mol⁻¹·h⁻¹).
Comparative Data of Substituted Indenyl Zirconocene Catalysts
The following table summarizes the performance of various zirconocene catalysts with different substitutions on the indenyl ligand in propylene polymerization. This data, synthesized from multiple studies, provides a basis for comparing the potential efficiency of catalysts derived from this compound.
| Catalyst Precursor | Polymerization Temperature (°C) | Catalytic Activity (kg PP·mol⁻¹·Zr·h⁻¹) | Polymer Melting Temp (°C) | Polymer Molecular Weight (Mw) | Reference |
| rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂ | 70 | 11.07 x 10³ | - | - | --INVALID-LINK--[8] |
| rac-Et(Ind)₂ZrCl₂ | 70 | - | - | - | --INVALID-LINK--[8] |
| diphenylsilylene-(η⁵-9-fluorenyl)-[η⁵-1-(2-methyl-4-phenyl)indenyl]-ZrCl₂ | 25 | 13,800 | 145.2 | 410,000 | --INVALID-LINK--[9] |
| rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]ZrCl₂ | 20 | 5,300 | 148 | 19,000 | --INVALID-LINK--[10][11] |
| (dimethylsilyl)bis(4,5,6,7-tetrahydroindenyl)ZrCl₂ | 20 | 2,300 | - | - | --INVALID-LINK--[10][11] |
Analysis of Structure-Activity Relationships:
The data highlights a clear correlation between the substitution pattern on the indenyl ligand and the resulting catalytic performance.
-
Influence of the 4-Aryl Substituent: The presence of a phenyl group at the 4-position, as seen in rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂ and diphenylsilylene-(η⁵-9-fluorenyl)-[η⁵-1-(2-methyl-4-phenyl)indenyl]-ZrCl₂, generally leads to high catalytic activities.[8][9] The tert-butyl group on the phenyl ring in the target ligand, this compound, is expected to enhance the steric bulk, which can influence the stereoselectivity of the polymerization.
-
Role of the 2-Methyl Group: The methyl group at the 2-position of the indenyl ring contributes to the overall steric environment of the catalytic center. As observed in rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂, this substitution pattern can result in very high catalytic activity.[8]
-
Bridged ansa-Metallocenes: The use of a bridge, such as dimethylsilyl or ethylene, to link the two indenyl ligands (ansa-metallocenes) is a common strategy to create a more rigid and stereochemically defined catalytic site.[9][10] This rigidity is often crucial for achieving high stereoselectivity in propylene polymerization.
Experimental Protocols for Catalytic Efficiency Evaluation
To ensure the trustworthiness and reproducibility of the benchmarking data, a standardized experimental protocol is essential. The following outlines a general procedure for evaluating the catalytic efficiency of a zirconocene/methylaluminoxane (MAO) system in propylene polymerization.
I. Catalyst Preparation and Activation
The synthesis of the zirconocene complex from the this compound ligand is a critical first step. This typically involves the deprotonation of the indene followed by reaction with a zirconium tetrachloride source. The resulting zirconocene dichloride is then activated using a cocatalyst, most commonly methylaluminoxane (MAO).
Caption: Catalyst activation workflow.
II. Propylene Polymerization Procedure
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and injection ports is used. The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture, which can deactivate the catalyst.
-
Solvent and Cocatalyst Addition: A suitable solvent, such as toluene, is introduced into the reactor, followed by the addition of the MAO solution. The mixture is stirred and brought to the desired polymerization temperature.
-
Monomer Introduction: Propylene gas is then fed into the reactor until the desired pressure is reached. The pressure is maintained throughout the polymerization by continuously feeding propylene.
-
Catalyst Injection: The zirconocene pre-catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, during which the temperature and pressure are carefully monitored.
-
Quenching and Polymer Isolation: The polymerization is terminated by venting the propylene and adding a quenching agent, such as acidified methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The catalytic activity is calculated based on the mass of the polymer obtained, the amount of catalyst used, and the polymerization time. The polymer is further characterized for its melting temperature (Tm) using Differential Scanning Calorimetry (DSC) and its molecular weight (Mw) and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC).
Caption: Propylene polymerization experimental workflow.
Conclusion and Future Outlook
Derivatives of this compound represent a promising class of ligands for the development of highly efficient metallocene catalysts for olefin polymerization. The strategic placement of the bulky tert-butylphenyl group at the 4-position and the methyl group at the 2-position is anticipated to provide a unique steric and electronic environment around the metal center, potentially leading to catalysts with high activity and stereoselectivity.
The comparative data presented in this guide, drawn from studies on structurally related indenyl ligands, suggests that zirconocene complexes of this ligand family are likely to be highly active catalysts. The provided experimental protocol offers a robust framework for the systematic evaluation and benchmarking of these novel catalysts against existing systems.
Future research should focus on the synthesis and detailed catalytic evaluation of a series of metallocenes based on this compound and its derivatives. A systematic investigation of the influence of different bridging groups and metal centers will be crucial for optimizing catalyst performance for specific polyolefin grades. Such studies will undoubtedly contribute to the advancement of catalyst design and the production of polymers with tailored properties.
References
- 1. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rhodium Indenyl NHC and Fluorenyl‐Tethered NHC Half‐Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C−H Borylation of Arenes and Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Isospecific Propylene Polymerization with a Novel 2-Substituted Bis(indenyl) ansa-Zirconocene - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the Structural Confirmation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. The biological activity and material properties of a compound are intrinsically linked to its three-dimensional architecture. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of their constituent atoms, can exhibit vastly different pharmacological and physical characteristics. This guide provides an in-depth comparison of key analytical techniques for the unambiguous structural confirmation of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene and its potential constitutional isomers.
The challenge in characterizing this molecule lies in the potential for migration of the methyl and tert-butylphenyl groups around the indene core during synthesis, leading to a mixture of isomers. Distinguishing between these closely related structures requires a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and crystallographic methods. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography in providing definitive structural assignments.
The Challenge: Distinguishing Constitutional Isomers
The synthesis of this compound can potentially yield several constitutional isomers. For the purpose of this guide, we will focus on comparing the target molecule with two plausible isomers:
-
Isomer 1 (Target): this compound
-
Isomer 2: 7-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
-
Isomer 3: 4-(4-(tert-butyl)phenyl)-1-methyl-1H-indene
Each of these isomers has the same molecular weight, making their differentiation non-trivial. The subsequent sections will detail how each analytical technique can be employed to distinguish these specific structures.
Comparative Analysis of Analytical Techniques
A combination of analytical techniques is often necessary for the unequivocal identification of isomers.[1] While some methods provide information on connectivity, others can reveal the precise spatial arrangement of atoms.
| Technique | Information Provided | Strengths for Isomer Differentiation | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei | Can distinguish isomers based on unique chemical shifts and coupling patterns of protons and carbons.[2] 2D NMR techniques (COSY, HMBC) are powerful for establishing bond connectivity. | Can be difficult to assign all signals in complex molecules without reference spectra. May not be sufficient for definitive assignment of stereoisomers. |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can generate unique fragmentation patterns for different isomers.[3] | Isomers often produce similar fragmentation patterns, making differentiation challenging without careful optimization of experimental conditions. |
| X-ray Crystallography | Absolute 3D molecular structure | Considered the "gold standard" for unambiguous structure determination, providing precise bond lengths, angles, and connectivity.[4] | Requires a high-quality single crystal, which can be difficult to obtain. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Causality in Experimental Choices: For the differentiation of our target indene isomers, a suite of NMR experiments is recommended. A standard 1D ¹H NMR spectrum will provide initial clues based on the chemical shifts and multiplicities of the proton signals. However, given the structural similarities of the isomers, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the precise connectivity of the carbon skeleton.
Predicted ¹H NMR Data Comparison (Illustrative)
| Proton | Isomer 1 (Target) | Isomer 2 | Isomer 3 |
| Indene C1-H | ~3.4 ppm (s, 2H) | ~3.4 ppm (s, 2H) | ~3.6 ppm (q, 1H) |
| Indene C2-CH₃ | ~2.1 ppm (s, 3H) | ~2.1 ppm (s, 3H) | N/A |
| Indene C1-CH₃ | N/A | N/A | ~1.3 ppm (d, 3H) |
| Aromatic-H (Indene) | Distinct pattern for 4-substitution | Distinct pattern for 7-substitution | Distinct pattern for 4-substitution |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
COSY Acquisition: Perform a standard gradient-enhanced COSY experiment to identify proton-proton coupling networks. This will help to trace the connectivity within the indene ring and the tert-butylphenyl group.
-
HMBC Acquisition: Acquire a standard gradient-enhanced HMBC experiment. This is critical for differentiating the isomers by identifying long-range (2-3 bond) correlations between protons and carbons. For example, in Isomer 1, a correlation between the C2-methyl protons and the indene C1 and C3 carbons would be expected. In Isomer 3, a correlation between the C1-methyl protons and the indene C2 and C7a carbons would be observed.
-
Data Processing and Analysis: Process the 2D spectra using appropriate software. Analyze the cross-peaks in the COSY and HMBC spectra to build up the molecular structure and differentiate between the possible isomers.
Logical Relationship of NMR Experiments
Caption: Workflow for structural elucidation using 2D NMR techniques.
Mass Spectrometry: Confirming Molecular Formula and Probing Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a molecule with high accuracy, which can confirm that the isolated compounds are indeed isomers.
Causality in Experimental Choices: While HRMS will confirm the molecular formula for all isomers, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation patterns can be unique to each isomer, providing a fingerprint for differentiation. For the indene isomers, fragmentation is likely to occur at the benzylic positions and around the tert-butyl group.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is typically used for such aromatic compounds. This step is crucial for separating any isomeric mixture prior to MS analysis.
-
HRMS Analysis: Acquire full scan HRMS data to determine the accurate mass of the molecular ion and confirm the elemental composition (C₂₀H₂₂).
-
Tandem MS (MS/MS) Analysis: Perform product ion scans on the isolated molecular ion of each isomer. The collision energy should be optimized to generate a rich fragmentation spectrum.
-
Data Analysis: Compare the fragmentation patterns of the different isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments that can be used for differentiation.
Illustrative Fragmentation Workflow
Caption: Workflow for isomer differentiation using LC-MS/MS.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound.[4] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, leaving no doubt as to the connectivity and conformation of the molecule in the solid state.
Causality in Experimental Choices: When NMR and MS data are ambiguous or when an absolute structural proof is required for regulatory filings or intellectual property, X-ray crystallography is the method of choice. The primary challenge is often growing a single crystal of sufficient quality.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This can be achieved through various techniques, including slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened to find the optimal conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates and molecular structure.
Logical Relationship for Definitive Structure Determination
Caption: The role of X-ray crystallography in structural confirmation.
Conclusion
The structural confirmation of this compound and its isomers requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides invaluable information about the molecular framework in solution and mass spectrometry confirms the elemental composition and offers clues through fragmentation, single-crystal X-ray crystallography stands as the ultimate arbiter for definitive structural assignment. For researchers in drug development and materials science, a comprehensive understanding of the strengths and limitations of each technique is essential for making informed decisions in the characterization of novel chemical entities.
References
The Dual-Edged Sword: A Comparative Guide to tert-Butylphenyl Substitution in Catalysis
For Immediate Publication
In the intricate world of catalyst design, where performance is dictated by the subtle interplay of electronic and steric factors, the choice of ligand substituent can be the defining element between a sluggish, non-selective reaction and a highly efficient, targeted transformation. Among the vast arsenal of substituents available to the modern chemist, the tert-butylphenyl group stands out as a powerful modulator of catalytic activity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the effects of tert-butylphenyl substitution on catalyst performance, supported by experimental data and mechanistic insights.
The Physicochemical Profile of the tert-Butylphenyl Group
The influence of the tert-butylphenyl substituent stems from two primary characteristics: its significant steric bulk and its electron-donating nature.
Steric Hindrance: A Shield of Selectivity
The defining feature of the tert-butyl group is its large, three-dimensional profile.[1][2] When appended to a phenyl ring on a ligand, it creates a sterically crowded environment around the metal center.[3][4] This bulk is not merely a passive feature; it actively shapes the catalytic pocket, influencing which substrates can approach and bind to the metal. This steric shielding can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can enforce a specific coordination geometry that favors the desired catalytic cycle.[5][6]
Electronic Effects: An Inductive Push
Through an inductive effect, the tert-butyl group donates electron density to the aromatic ring and, by extension, to the coordinating atom of the ligand (e.g., phosphorus in a phosphine ligand).[2] This increased electron density on the ligand enhances its σ-donating ability, which in turn increases the electron density at the metal center. This electronic enrichment of the catalyst can have profound effects on key steps in the catalytic cycle, such as promoting the oxidative addition of substrates with low reactivity and accelerating the final reductive elimination step to release the product.[5]
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
The impact of tert-butylphenyl substitution is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental transformations in pharmaceutical and materials science.[5][7][8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals.[9][10][11][12] The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields, especially with challenging substrates like aryl chlorides.[12]
Consider the comparison between a ligand with unsubstituted phenyl groups, such as PPh₃, and a ligand bearing tert-butylphenyl groups, like JohnPhos or related biaryl phosphines. The increased steric bulk of the tert-butylated ligand facilitates the crucial reductive elimination step, where the C-N bond is formed and the product is released.[5] Furthermore, the electron-donating nature of the tert-butyl group enhances the reactivity of the palladium center, allowing for the activation of less reactive aryl chlorides.[13]
| Ligand System | Aryl Halide | Amine | Yield (%) | Reference |
| Pd₂ (dba)₃ / P(o-tolyl)₃ | 4-Chlorotoluene | Morpholine | Low to moderate | [9] |
| Pd(OAc)₂ / JohnPhos | 4-Chlorotoluene | Morpholine | >95% | [8] |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene | Morpholine | 94% |
Table 1. Comparison of Ligand Performance in Buchwald-Hartwig Amination of an Aryl Chloride.
// Nodes Pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_halide [label="Ar-Pd(II)(L)-X", fillcolor="#FBBC05"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_amine [label="[Ar-Pd(II)(L)(HNR'R'')]⁺X⁻", fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_amido [label="Ar-Pd(II)(L)-NR'R''", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_halide; PdII_halide -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdII_amine; PdII_amine -> Deprotonation; Deprotonation -> PdII_amido; PdII_amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
// Annotation { rank=same; RedElim; Annotation_RedElim; } Annotation_RedElim [label="tert-Butylphenyl group's steric bulk\naccelerates this key step.", shape=plaintext, fontcolor="#EA4335"]; RedElim -> Annotation_RedElim [style=dashed, arrowhead=none]; } doto Fig. 2: Catalytic Cycle of Buchwald-Hartwig Amination
Representative Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the amination of an aryl chloride using a palladium catalyst with a tert-butylphenyl-containing ligand.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.)
-
Amine (e.g., morpholine, 1.5 equiv.)
-
Palladium source (e.g., Pd(dba)₂, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium source, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale and Experimental Design
The choice to employ a ligand with tert-butylphenyl substituents is a deliberate one, guided by the specific challenges of a given chemical transformation.
-
For Unreactive Substrates: When dealing with less reactive coupling partners, such as aryl chlorides, the electron-donating properties of the tert-butylphenyl group are paramount. The increased electron density on the palladium center facilitates the initial oxidative addition step, which is often the rate-limiting step for these substrates.[13]
-
For Sterically Hindered Substrates: In cases where one or both coupling partners are sterically demanding, the bulky nature of the tert-butylphenyl ligand can be advantageous. It can promote the formation of a monoligated, highly reactive palladium species and prevent the formation of inactive, bridged palladium dimers.[5][7] This steric influence also accelerates the final reductive elimination step, which can be slow for hindered products.[4]
Conclusion
The substitution of phenyl groups with tert-butylphenyl groups on ligands is a powerful strategy for enhancing catalyst performance, particularly in palladium-catalyzed cross-coupling reactions. The combination of steric bulk and electron-donating properties allows for the activation of challenging substrates, increased reaction rates, and improved catalyst stability. By understanding the fundamental principles behind these effects, researchers can make more informed decisions in catalyst selection and design, ultimately leading to more efficient and robust synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terphenyl ligand stabilized lead(II) derivatives: steric effects and lead-lead bonding in diplumbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is a critical component of laboratory safety and regulatory adherence. This guide offers a detailed, procedural framework for the proper disposal of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene, ensuring the protection of laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and established hazardous waste management protocols to provide a robust operational plan.
Hazard Profile and Precautionary Measures
Based on the analysis of related chemical structures, such as indene, this compound is anticipated to be a combustible liquid that may pose health and environmental risks. The following table outlines the presumed hazards and the necessary personal protective equipment (PPE) to mitigate exposure.
| Hazard Category | Anticipated Hazard | Recommended Personal Protective Equipment (PPE) |
| Physical Hazards | Potentially flammable liquid. Vapors may form explosive mixtures with air, especially when heated.[1] | Work in a well-ventilated area, ideally within a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1][3] |
| Health Hazards | May be harmful if swallowed, potentially causing aspiration hazards.[1] May cause skin and eye irritation upon direct contact.[2][3] Inhalation of vapors or mists should be minimized.[2][4] | Wear tightly fitting safety goggles or a face shield.[3] Handle with chemically impermeable gloves.[1][4] Wear a lab coat or other protective clothing to prevent skin exposure.[1][2] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[3] Discharge into the environment must be avoided.[5] | Prevent spills from entering drains or waterways.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations.[6][7] The following protocol provides a general framework for its safe disposal:
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[8][9]
-
Do not mix this waste with other chemical waste streams unless their compatibility has been definitively confirmed to avoid dangerous reactions.[8][10]
2. Container Management:
-
Use a container made of a material that is chemically compatible with flammable organic liquids.[9][10]
-
Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof closure.[10]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
-
Store the waste container in a designated, well-ventilated hazardous waste storage area, away from sources of ignition.[9]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[6]
-
Maintain meticulous records of the waste generated and its disposal, as required by regulations.[6]
-
Follow the "cradle to grave" principle for hazardous waste management, ensuring the waste is properly handled from generation to its final disposal.[11]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Waste Minimization Strategies
In line with the principles of green chemistry, laboratories should actively seek to minimize the generation of hazardous waste.[12] Consider the following strategies:
-
Purchase only the necessary quantities of chemicals to avoid surplus.
-
Maintain a current inventory of all chemicals to prevent the purchase of duplicates.[8]
-
Explore the possibility of using less hazardous alternative compounds where scientifically appropriate.[8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. epa.gov [epa.gov]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. axonator.com [axonator.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. iip.res.in [iip.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
